Closantel Sodium Salt
Descripción
Propiedades
Número CAS |
61438-64-0 |
|---|---|
Fórmula molecular |
C22H13Cl2I2N2NaO2 |
Peso molecular |
685.1 g/mol |
Nombre IUPAC |
sodium [5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-(2-hydroxy-3,5-diiodobenzoyl)azanide |
InChI |
InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17H,1H3,(H2,28,29,30);/q;+1/p-1 |
Clave InChI |
WPBMSXLNISJEPE-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |
Otros números CAS |
61438-64-0 |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
NA |
Origen del producto |
United States |
Foundational & Exploratory
Comparative Physicochemical Profiling: Closantel Base vs. Sodium Salt
Executive Summary: The Ionic Trade-Off[1]
In the development of veterinary antiparasitics, Closantel represents a classic case study in the "solubility vs. permeability" trade-off. As a halogenated salicylanilide, its efficacy relies entirely on its ability to act as a protonophore—shuttling protons across mitochondrial membranes to uncouple oxidative phosphorylation.
For the formulation scientist, the choice between Closantel Base and Closantel Sodium is not merely about dissolving a powder; it is about managing the transition from the dosage form to the biological target. The Sodium salt offers the necessary aqueous solubility for parenteral delivery (injectables) and oral drenches, but it is thermodynamically driven to revert to the lipophilic Base form in acidic environments (e.g., the abomasum). Understanding this interconversion is critical for predicting bioavailability and stability.
Molecular Architecture & Mechanism
To understand the physicochemical divergence, we must first look at the structural causation.
-
Closantel Base: A weak acid (pKa ~6.0–7.0) containing two iodine atoms and a phenolic hydroxyl group.[1] It is highly lipophilic (LogP > 7), allowing it to embed within the lipid bilayer of the mitochondrial membrane.
-
Closantel Sodium: The phenolate salt form. The ionization of the phenolic hydroxyl group drastically reduces lipophilicity and increases water solubility, but only within specific pH limits.
The Protonophore Cycle
The drug's mechanism dictates its required properties. The molecule must exist in equilibrium between the ionized (anionic) form and the neutral (protonated) form to shuttle protons.
Figure 1: The Protonophore Mechanism.[2] The drug must cycle between the lipophilic Base (to cross the membrane) and the anionic Salt form (to return), collapsing the proton gradient essential for ATP synthesis.
Comparative Physicochemical Data
The following data aggregates experimental values and validated predictive models for formulation benchmarking.
| Property | Closantel Base | Closantel Sodium (Dihydrate) | Implication |
| CAS Number | 57808-65-8 | 61438-64-0 | Regulatory filing identity.[2] |
| Molecular Weight | 663.07 g/mol | ~721.1 g/mol (as dihydrate) | Stoichiometry calculations. |
| Appearance | White to pale yellow crystalline powder | Yellow powder (Hygroscopic) | Handling precautions (humidity control for salt).[2] |
| Solubility (Water) | Practically Insoluble (< 0.1 mg/mL) | Slightly Soluble* (pH dependent) | Salt requires cosolvents (e.g., PG) for high-conc injectables.[2] |
| Solubility (Organic) | Soluble in Acetone, Ethanol | Freely soluble in Ethanol, Methanol | Solvent selection for processing. |
| Melting Point | 215–220°C (Decomposes) | > 240°C (Decomposes) | Thermal processing limits.[2] |
| LogP (Lipophilicity) | ~7.0 – 8.1 (Highly Lipophilic) | N/A (Ionized) | Base binds strongly to plasma proteins (>99%).[2] |
| pKa | ~6.0 – 7.0 (Phenolic OH) | N/A | Determines pH at which precipitation occurs.[2] |
Critical Insight: Closantel Sodium is not freely water-soluble like sodium chloride.[2] It is a salt of a weak acid and a strong base. Upon dissolution in water, it hydrolyzes, creating an alkaline solution. If the pH is lowered (e.g., < 7.0), the equilibrium shifts rapidly toward the insoluble Base, causing precipitation.
Formulation Dynamics & Stability[1][3]
The Solubility-pH Profile
For injectable formulations, the Sodium salt is mandatory. However, simple aqueous dissolution is insufficient due to the "Common Ion Effect" and hydrolysis.
-
Target pH: Formulations must be maintained at pH > 8.5 to ensure the drug remains ionized.
-
Cosolvents: Propylene Glycol (PG) or Glycerol Formal is often required to suppress hydrolysis and maintain solubility.
Degradation Pathways
Both forms share similar vulnerabilities, primarily driven by the iodine substituents.
-
Photolytic Deiodination: Exposure to UV light causes the cleavage of the C-I bond, resulting in mono-iodo derivatives and free radicals. Storage: Amber glass is non-negotiable.
-
Hydrolysis: The amide bond is relatively stable, but extreme pH (very acidic or very alkaline) can lead to cleavage into the salicylic acid derivative and the aniline derivative.
Experimental Protocols
As a scientist, you must validate these properties in your specific matrix. Do not rely solely on literature values.
Protocol A: pH-Dependent Solubility Profiling (Shake-Flask Method)
Objective: Determine the precise pH threshold for precipitation of the Base from the Sodium Salt.[2]
Reagents:
-
Buffers: Citrate (pH 3-6), Phosphate (pH 7-8), Glycine-NaOH (pH 9-10).[2]
-
HPLC Grade Methanol (for dilution).[3]
Workflow:
-
Supersaturation: Prepare a 5 mg/mL stock solution of Closantel Sodium in Water/Propylene Glycol (50:50).
-
Aliquot & Adjust: Add 1 mL of stock to 9 mL of each buffer system in amber glass vials.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PVDF filter (low binding).
-
Quantification: Dilute filtrate 1:10 with Methanol (to ensure any dissolved salt/base remains in solution) and analyze via HPLC-UV (240 nm).
Protocol B: Partition Coefficient (LogD) Determination
Objective: Mimic partitioning at physiological interfaces.[2]
-
System: n-Octanol / Phosphate Buffer (pH 7.4).
-
Process: Dissolve Closantel Base in n-Octanol (pre-saturated with buffer).
-
Partitioning: Mix 1:1 with buffer phase. Vortex 30 mins. Centrifuge to separate phases.
-
Analysis: Analyze both phases.
-
Note: Due to high lipophilicity, the buffer phase concentration will be extremely low. Use LC-MS/MS for the aqueous phase if UV sensitivity is insufficient.[2]
-
Decision Logic for Product Development
Use this logic flow to determine the appropriate starting material and formulation strategy.
Figure 2: Formulation Decision Tree. Selection of the salt vs. base is dictated by the required vehicle viscosity and release kinetics.
References
-
PubChem. (2025).[1][6][7] Closantel Sodium | C22H13Cl2I2N2NaO2.[8] National Library of Medicine. [Link][2]
-
European Pharmacopoeia (Ph. Eur.). Closantel Sodium Dihydrate Monograph. [Link][3]
-
Swan, G. E. (1999).[9] The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association.[9] [Link]
Sources
- 1. Closantel sodium dihydrate | C22H17Cl2I2N2NaO4 | CID 91886168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Closantel sodium | C22H13Cl2I2N2NaO2 | CID 23683671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. Welcome to Siflon Drugs [siflondrugs.com]
- 5. jigspharma.com [jigspharma.com]
- 6. Closantel sodium [sitem.herts.ac.uk]
- 7. Closantel | C22H14Cl2I2N2O2 | CID 42574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Closantel Sodium - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Molecular Weight and Chemical Structure of Closantel Sodium
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Blueprint of a Potent Anthelmintic
Closantel sodium is a synthetic salicylanilide derivative recognized for its potent, broad-spectrum anthelmintic activity, particularly against trematodes like Fasciola hepatica (liver fluke) and certain nematodes and arthropods.[1][2][3] Its efficacy in veterinary medicine hinges on its specific molecular architecture, which facilitates the disruption of vital biological processes in parasites, primarily by acting as a protonophore to uncouple oxidative phosphorylation.[1][4] This guide provides a detailed examination of the core chemical identity of closantel sodium, focusing on its molecular weight, structural composition, and the analytical methodologies that underpin its characterization. Understanding these fundamental properties is critical for professionals engaged in drug development, quality control, and mechanistic studies.
Section 1: Core Molecular and Physicochemical Attributes
The identity and purity of an active pharmaceutical ingredient (API) are defined by its fundamental chemical properties. For closantel sodium, these attributes provide a baseline for its synthesis, formulation, and regulatory assessment. The compound is typically available as a yellow, slightly hygroscopic powder.[5][6]
Key Chemical Identifiers
A summary of the essential quantitative and identifying data for closantel sodium is presented below.
| Property | Value | Source(s) |
| IUPAC Name | sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate | [7][8] |
| CAS Number | 61438-64-0 | [2][4][7][9] |
| Molecular Formula | C₂₂H₁₃Cl₂I₂N₂NaO₂ (Anhydrous) | [7][9][10] |
| Molecular Weight | 685.06 g/mol | [8][10][11] |
| 685.1 g/mol | [7][9] | |
| Dihydrate Form | C₂₂H₁₇Cl₂I₂N₂NaO₄ (M.W. ~721.1 g/mol ) | [6][12] |
Note: Minor variations in molecular weight often stem from different computational methods or isotopic considerations. The anhydrous form is most commonly cited.
Elucidation of the Chemical Structure
The complex structure of closantel is the source of its biological activity. It is formally an aromatic amide derived from the condensation of 3,5-diiodosalicylic acid with a substituted aniline.[13] The structure can be deconstructed into three primary heteroaromatic systems:
-
A 3,5-diiodosalicylate Head: This region, featuring a phenolic hydroxyl group and two iodine atoms, is crucial for the molecule's protonophoric activity. The acidic proton of the hydroxyl group is lost to form the sodium salt.
-
A Substituted Aniline Core: A 5-chloro-2-methylaniline serves as the central scaffold.
-
A 4-(chlorophenyl)acetonitrile Tail: This bulky, lipophilic group contributes to the molecule's ability to intercalate into biological membranes.[14]
A critical feature of the structure is the presence of a chiral center at the carbon atom connecting the aniline core to the 4-chlorophenyl and cyano groups.[1][15] Consequently, closantel exists as a racemic mixture of (R)- and (S)-enantiomers.[15] While often used as a racemate, it is plausible that the enantiomers possess different pharmacokinetic profiles or binding affinities to their molecular targets.
Caption: Workflow diagram illustrating the improved synthesis of Closantel Sodium.
Experimental Protocol: HPLC for Purity and Identity
The structural integrity and purity of closantel sodium are routinely confirmed using High-Performance Liquid Chromatography (HPLC). The protocol below is a representative example based on established methods for analyzing closantel in veterinary formulations and serves as a self-validating system for quality assessment. [16][17] Objective: To determine the purity of a closantel sodium sample and identify it based on retention time against a certified reference standard.
Methodology:
-
Instrumentation:
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Closantel Sodium Certified Reference Standard (CRS)
-
Closantel Sodium test sample
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the Closantel Sodium CRS in the mobile phase to prepare a standard solution with a known concentration (e.g., 500 µg/mL).
-
Sample Preparation: Prepare the test sample in the same manner as the standard solution to a similar concentration.
-
System Suitability: Inject the standard solution multiple times (n=5) to ensure system precision. The relative standard deviation (RSD) of the peak area should be ≤ 2%.
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Data Interpretation:
-
Identification: The primary peak in the sample chromatogram should have the same retention time as the peak in the standard chromatogram (retention time is approximately 5.8 minutes under these conditions). [17] * Purity Assay: Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to the area of the peak in the standard chromatogram. Account for any impurity peaks detected. Purity levels are typically expected to be ≥98%. [4][18] Causality and Trustworthiness: This HPLC protocol is robust because it employs a reversed-phase C18 column, which is ideal for separating moderately polar organic molecules like closantel. The acidic mobile phase ensures the consistent protonation of any residual acidic or basic functional groups, leading to sharp, symmetrical peaks and reproducible retention times. By comparing the test sample directly against a certified reference standard under identical conditions, the method provides a reliable and verifiable confirmation of both identity and purity.
-
-
Conclusion
The molecular weight and intricate chemical structure of closantel sodium are fundamental to its function as a targeted antiparasitic agent. With a molecular formula of C₂₂H₁₃Cl₂I₂N₂NaO₂ and a molecular weight of approximately 685.1 g/mol , its architecture features a proton-donating salicylate head, a central aniline scaffold, and a chiral center that confers stereoisomerism. [7][15]The integrity of this structure is ensured through controlled chemical synthesis and verified by robust analytical techniques like HPLC. For scientists in drug development, a thorough understanding of these core molecular characteristics is indispensable for innovation, quality assurance, and the effective application of this important veterinary medicine.
References
-
PubChem. Closantel sodium | C22H13Cl2I2N2NaO2. National Center for Biotechnology Information.
-
AERU. Closantel sodium. University of Hertfordshire.
-
Santa Cruz Biotechnology. Closantel sodium | CAS 61438-64-0.
-
Selleck Chemicals. Closantel Sodium | CAS 61438-64-0.
-
Angle Bio Pharma. Closantel Sodium at Best Price.
-
LKT Labs. Closantel Sodium.
-
Siflon Drugs. Closantel Sodium.
-
Sigma-Aldrich. Closantel sodium | 61438-64-0.
-
PubChem. Closantel sodium dihydrate | C22H17Cl2I2N2NaO4. National Center for Biotechnology Information.
-
Galaxy Chemicals. Closantel Sodium.
-
MedChemExpress. Closantel sodium | Parasite Inhibitor.
-
ChemicalBook. Closantel sodium | 61438-64-0.
-
ResearchGate. Structure of closantel. A, B, and C corresponds to the three heteroaromatic systems.
-
GSRS. CLOSANTEL SODIUM.
-
Google Patents. CN109851526A - The preparation method of closantel sodium.
-
Chinese Journal of Pharmaceuticals. Improved Synthesis of Closantel Sodium.
-
Google Patents. CN102180811B - Method for preparing closantel sodium intermediate by catalytic hydrogenation.
-
AERU. Closantel. University of Hertfordshire.
-
Sarvani Labs Pvt. Ltd. LIST OF ANNEXURES.
-
ResearchGate. Structure, potency, and inhibition mode of closantel.
-
FAO. Closantel.
-
PubChem. Closantel | C22H14Cl2I2N2O2. National Center for Biotechnology Information.
-
Hebei Veyong Animal Pharmaceutical Co., Ltd. closantel sodium.
-
APExBIO. Closantel Sodium.
-
ResearchGate. Stability-indicating Methods for the Determination of Closantel Sodium.
-
ResearchGate. Simultaneous Determination of Abamectin and Closantel in Veterinary Formulation by Validated HPLC Method.
-
Scribd. Closantel sodium dihydrate for veterinary use.
Sources
- 1. Closantel sodium [sitem.herts.ac.uk]
- 2. Welcome to Siflon Drugs [siflondrugs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Closantel Sodium - LKT Labs [lktlabs.com]
- 5. eurotradesl.com [eurotradesl.com]
- 6. scribd.com [scribd.com]
- 7. Closantel sodium | C22H13Cl2I2N2NaO2 | CID 23683671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Closantel sodium | CAS 61438-64-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. galaxychemicals.in [galaxychemicals.in]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Closantel sodium dihydrate | C22H17Cl2I2N2NaO4 | CID 91886168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Closantel | C22H14Cl2I2N2O2 | CID 42574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Closantel [sitem.herts.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Closantel Sodium at Best Price - High-Quality Veterinary Antiparasitic [anglebiopharma.com]
An In-Depth Technical Guide to the Chemical Identification of Closantel Sodium Salt
This guide provides a comprehensive overview of the chemical identification and characterization of Closantel sodium salt, a salicylanilide anthelmintic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical identifiers, analytical methodologies, and structural elucidation techniques essential for the robust quality control and research of this important veterinary compound.
Foundational Chemical Identity of Closantel Sodium
Accurate identification begins with a clear understanding of the molecule's core attributes. Closantel is a chiral molecule, marketed as a racemic mixture. The sodium salt form enhances its solubility for formulation purposes.
Chemical Structure and Nomenclature
The structural integrity of a pharmaceutical substance is its most critical attribute. The chemical structure of Closantel sodium is provided below.
Diagram 1: Chemical Structure of Closantel Sodium
Caption: Chemical structure of Closantel Sodium, with the chiral center marked (*).
The systematic IUPAC name for Closantel sodium is sodium 2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate.[1][2][3][4] This complex name precisely describes every component and linkage within the molecule, forming the basis for other chemical identifiers.
Key Chemical Identifiers
For unambiguous documentation and database searching, a standardized set of identifiers is crucial. The table below summarizes the core identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 61438-64-0 | [5][6][7][8][9][10][11][12] |
| Molecular Formula | C₂₂H₁₃Cl₂I₂N₂NaO₂ | [1][6][8][12] |
| Molecular Weight | 685.06 g/mol | [3][6][12] |
| IUPAC Name | sodium 2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate | [1][2][3][4] |
| InChI | InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1/p-1 | [1][3][7][13] |
| InChIKey | LREGMDNUOGTSIK-UHFFFAOYSA-M | [1][3][7][13] |
| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] | [1][3][7][13] |
| Synonyms | Closantel (sodium), N-(5-Chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide sodium salt | [1][5][9] |
Physicochemical and Pharmacological Context
Closantel sodium typically presents as a yellow, slightly hygroscopic powder.[14][15] Its solubility profile is a key consideration for both analytical method development and formulation; it is very slightly soluble in water, but freely soluble in ethanol and soluble in methanol.[12][14]
Mechanism of Action Insight: From a drug development perspective, understanding the target is paramount. Closantel functions as an uncoupler of oxidative phosphorylation in parasite mitochondria.[16] This action disrupts the synthesis of ATP, the primary cellular energy currency, leading to parasite death.[16] This specific mechanism underscores the importance of the molecule's structural integrity, as minor changes could significantly impact its ability to interact with its mitochondrial target.
Analytical Methodologies for Identification and Quality Control
A multi-faceted approach is required for the definitive identification and quality assessment of Closantel sodium. This typically involves a combination of pharmacopoeial methods and advanced chromatographic techniques.
Pharmacopoeial Identification (European Pharmacopoeia)
The European Pharmacopoeia (EP) provides a monograph for "Closantel Sodium Dihydrate," which outlines the official methods for identification.[14]
-
Infrared (IR) Absorption Spectrophotometry: This is the primary method for confirming the identity of the molecule.[14] The protocol requires comparing the infrared spectrum of the test substance with that of the Closantel Sodium Dihydrate Chemical Reference Substance (CRS). The spectra must be concordant. While specific peak assignments are not detailed in the monograph, the unique fingerprint region of the IR spectrum provides a high degree of specificity.
-
Identification of Sodium: A simple chemical test to confirm the presence of sodium ions is also required.[14]
Spectroscopic Characterization
While the EP monograph relies on IR for identification, a deeper characterization for research and development purposes involves UV-Visible and Nuclear Magnetic Resonance spectroscopy.
-
UV-Visible Spectroscopy: In solution, Closantel sodium exhibits characteristic absorbance in the UV region. Studies have reported monitoring the compound at various wavelengths, including 240 nm, 333 nm, and 369 nm, depending on the solvent and analytical method.[2][17][18] A stability-indicating method noted absorbance maxima at 373.5 nm and 286.5 nm.[19] The choice of wavelength is critical for achieving sensitivity and specificity in quantitative analyses like HPLC.
-
Infrared (IR) Spectroscopy: Beyond simple spectral matching, the IR spectrum provides structural information. Key expected absorptions include:
-
O-H stretch (Phenolic): A broad band, typically around 3200-3550 cm⁻¹.
-
N-H stretch (Amide): A medium intensity band around 3200-3400 cm⁻¹.
-
C-H stretch (Aromatic/Alkyl): Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (alkyl CH₃).
-
C≡N stretch (Nitrile): A sharp, medium intensity peak in the 2260-2220 cm⁻¹ region.
-
C=O stretch (Amide I band): A strong, sharp peak around 1650 cm⁻¹.
-
C=C stretch (Aromatic): Multiple peaks in the 1600-1400 cm⁻¹ region.
-
C-I / C-Cl stretch: Found in the lower frequency "fingerprint" region.
-
Chromatographic Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity and potency of Closantel sodium.
Diagram 2: General Workflow for HPLC Purity Analysis
Caption: A generalized workflow for the HPLC analysis of Closantel Sodium.
European Pharmacopoeia HPLC Method for Related Substances:
This method is designed to control impurities and is a critical component of quality control for the active substance.
-
Protocol:
-
Solution Preparation: Prepare solutions of the test substance and a reference standard (containing known impurities) in methanol, protecting them from light.[18]
-
Chromatographic System:
-
System Suitability: The method specifies resolution requirements between the main Closantel peak and known impurity peaks to ensure the system is performing adequately.[18]
-
Impurity Calculation: Impurity levels are determined by comparing the area of each impurity peak to the area of the principal peak in a diluted reference solution.[18]
-
Alternative HPLC Method for Assay in Formulations:
A validated RP-HPLC method for determining Closantel in tablet dosage forms has been reported with the following parameters:[17]
-
Protocol:
-
Chromatographic System:
-
Validation: The method was validated for linearity, precision, accuracy, and specificity, demonstrating its suitability for routine quality control.[17]
-
Chirality: A Critical Aspect of Closantel's Identity
As noted, Closantel possesses a single chiral center at the carbon atom connecting the two aromatic ring systems.[1][5][6] While it is marketed as a racemate, the potential for different pharmacological or toxicological profiles between the enantiomers makes their separation and characterization a key area of research.
Protocol for Chiral HPLC Separation:
Successful enantiomeric separation has been achieved using normal-phase HPLC with chiral stationary phases (CSPs).
Causality in Chiral Separation: The choice of a chiral stationary phase is paramount. The CSP creates a chiral environment where the two enantiomers of Closantel can form transient diastereomeric complexes with differing stabilities. The amylose and cyclofructan derivatives provide the necessary stereospecific interaction sites (e.g., through hydrogen bonding, π-π stacking, and steric hindrance) to achieve differential retention times and, thus, separation. The mobile phase composition, particularly the alcohol modifier (isopropanol), is fine-tuned to optimize these interactions.
Synthesis and Potential Impurities
Understanding the synthetic route is fundamental to predicting and controlling potential impurities. A common synthesis pathway is a two-stage process.
Diagram 3: Simplified Synthesis Pathway of Closantel
Caption: A simplified two-stage synthesis route for Closantel.
-
Stage 1: Formation of the Amine Intermediate: Para-chloro-2-nitrotoluene is condensed with para-chlorobenzyl cyanide. The nitro group is then reduced to an amine, forming the "Closantel Amine" intermediate.[9][18]
-
Stage 2: Amide Bond Formation: The amine intermediate is coupled with 3,5-diiodosalicylic acid, typically using a coupling agent like phosphorous trichloride, to form the final Closantel base.[9][18] The sodium salt is then formed by reacting the phenolic hydroxyl group with a sodium base.
This process can lead to several potential impurities, including:
-
Starting materials: Unreacted 3,5-diiodosalicylic acid (Impurity A in EP) or the amine intermediate.
-
Side-reaction products: Impurities arising from incomplete reactions or alternative reaction pathways. The EP monograph lists numerous impurities (designated A through J) that are controlled by the official HPLC method.[18]
-
Degradation products: Hydrolysis of the amide bond is a potential degradation pathway, which would yield the starting amine and salicylic acid derivative.
A self-validating analytical protocol must be capable of separating the main Closantel peak from all known and potential impurities, demonstrating specificity. The gradient HPLC method described in the European Pharmacopoeia is designed for this purpose, with defined relative retention times for many of these impurities.[18]
Conclusion
The chemical identification of this compound is a rigorous process that relies on a combination of classical and modern analytical techniques. The CAS number and other chemical identifiers provide a universal reference, while pharmacopoeial methods establish the benchmark for quality control. For drug development and research, a deeper investigation using a suite of spectroscopic and advanced chromatographic methods, including chiral separations, is essential. A thorough understanding of the synthesis pathway provides the final piece of the puzzle, allowing for a proactive approach to impurity control and ensuring the consistent quality, safety, and efficacy of this important veterinary drug.
References
-
PubChem. (n.d.). Closantel sodium. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Galaxy Chemicals. (n.d.). Closantel Sodium. Retrieved February 10, 2026, from [Link]
-
University of Hertfordshire. (n.d.). Closantel sodium. AERU. Retrieved February 10, 2026, from [Link]
-
Global Substance Registration System. (n.d.). CLOSANTEL SODIUM. Retrieved February 10, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Closantel Sodium Dihydrate. Retrieved February 10, 2026, from [Link]
-
SBD Healthcare Pvt. Ltd. (n.d.). Closantel Sodium Dihydrate. Retrieved February 10, 2026, from [Link]
-
Chemical Science International Journal. (n.d.). Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A. Retrieved February 10, 2026, from [Link]
-
Jai Radhe Sales. (n.d.). Closantel Sodium. Retrieved February 10, 2026, from [Link]
-
Probes & Drugs. (n.d.). Closantel Sodium. Retrieved February 10, 2026, from [Link]
-
PharmaCompass. (n.d.). Closantel Sodium. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A. Retrieved February 10, 2026, from [Link]
-
Siflon Drugs. (n.d.). Closantel Sodium. Retrieved February 10, 2026, from [Link]
-
Academia.edu. (n.d.). method development and validation for estimation of closantel in tablet dosage form by rp-hplc method. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD. Retrieved February 10, 2026, from [Link]
-
PubMed. (2021). Analytical Separation of Closantel Enantiomers by HPLC. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
G-SRS. (n.d.). CLOSANTEL SODIUM DIHYDRATE. Retrieved February 10, 2026, from [Link]
- EDQM. (2012). Closantel sodium dihydrate for veterinary use. European Pharmacopoeia 6.0.
-
Hebei Weilei Pharmaceutical Co., Ltd. (n.d.). Closantel Sodium. Retrieved February 10, 2026, from [Link]
-
Angle Bio Pharma. (n.d.). Closantel Sodium at Best Price. Retrieved February 10, 2026, from [Link]
-
Unipharma. (n.d.). closantel sodium. Retrieved February 10, 2026, from [Link]
Sources
- 1. thepurechem.com [thepurechem.com]
- 2. researchgate.net [researchgate.net]
- 3. eurotradesl.com [eurotradesl.com]
- 4. This compound | CAS 61438-64-0 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Closantel | C22H14Cl2I2N2O2 | CID 42574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide (CHEBI:77054) [ebi.ac.uk]
- 9. environmentclearance.nic.in [environmentclearance.nic.in]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide; CAS No.: 57808-65-8; Synonyms: Closantel [chemshuttle.com]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. clearsynth.com [clearsynth.com]
- 16. Quantitative Determination of Closantel-Na by Internal Standard-Derivative Method Using FTIR Spectroscopy [cjcu.jlu.edu.cn]
- 17. uspbpep.com [uspbpep.com]
- 18. GSRS [gsrs.ncats.nih.gov]
- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Technical Guide: Repurposing Closantel Sodium for Oncology Research
Executive Summary: The Repurposing Logic
Closantel sodium (Na-Closantel), traditionally a veterinary halogenated salicylanilide used against fascioliasis, has emerged as a high-value candidate for oncological repurposing. Unlike non-specific cytotoxic agents, Closantel exhibits a dual-mechanism of action that exploits metabolic vulnerabilities specific to neoplastic cells:
-
Mitochondrial Uncoupling: It acts as a protonophore, dissipating the mitochondrial membrane potential (
) and uncoupling oxidative phosphorylation (OXPHOS) from ATP synthesis. This induces severe metabolic stress in glycolytic tumors. -
Signal Transduction Inhibition: It directly targets the SH2 domain of STAT3 , preventing dimerization and nuclear translocation. This is critical for overcoming resistance to BRAF inhibitors in melanoma and other carcinomas.
This guide provides the technical framework for integrating Closantel sodium into cancer research workflows, addressing the specific solubility challenges of the salt form and detailing validation protocols for its molecular targets.
Physicochemical Profile & Formulation Strategy
Critical Note on Salt vs. Free Base: Researchers often confuse Closantel (free base) with Closantel Sodium. The sodium salt is preferred for initial solubilization due to improved handling, but it remains highly lipophilic.
Compound Specifications
| Parameter | Specification | Technical Implication |
| CAS No. | 61438-64-0 (Sodium Salt) | Ensure procurement of the salt form for stability. |
| MW | 685.06 g/mol | Use this MW for molarity calculations (not the free base MW ~663). |
| Solubility (DMSO) | >30 mg/mL | Primary stock solvent. |
| Solubility (Water) | <1 mg/mL (Sparingly) | Do not attempt direct aqueous dissolution for stock.[1] |
| pKa | ~6.5 - 7.0 | Acts as a proton shuttle across the inner mitochondrial membrane. |
Preparation of Experimental Stocks
Protocol: 10 mM Stock Solution
-
Weigh 6.85 mg of Closantel Sodium.[2]
-
Add 1.0 mL of sterile, cell-culture grade DMSO.
-
Vortex for 30 seconds until completely dissolved (solution should be clear yellow).
-
Aliquot into light-protected tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution (In Vitro): Dilute the DMSO stock directly into pre-warmed culture media. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Mechanistic Action: The Dual-Target Hypothesis
Closantel's efficacy relies on hitting the tumor's energy supply (mitochondria) and its survival signaling (STAT3).
Pathway Visualization
The following diagram illustrates how Closantel disrupts mitochondrial integrity and blocks STAT3 transcriptional activity.
Caption: Closantel acts as a mitochondrial protonophore dissipating membrane potential while simultaneously binding the STAT3 SH2 domain to block transcriptional survival signals.
In Vitro Validation Protocols
To validate Closantel's activity, researchers must demonstrate two specific phenotypic outcomes: reduced cell viability via mitochondrial stress and inhibition of STAT3 phosphorylation.
Experiment A: Mitochondrial Respiration Assay (Seahorse)
Objective: Confirm uncoupling activity (increased OCR, decreased ATP).
-
Seeding: Plate cancer cells (e.g., HeLa, A375) at 20,000 cells/well in XF96 plates.
-
Treatment: Inject Closantel Sodium (0.5 µM – 5 µM).
-
Measurement: Monitor Oxygen Consumption Rate (OCR).
-
Expected Result: Immediate spike in OCR (uncoupling) followed by a drop in ATP-linked respiration.
-
Control: Compare against FCCP (standard uncoupler).
-
Experiment B: Western Blot for STAT3 Inhibition
Objective: Prove mechanism is not just general toxicity.
Workflow Diagram:
Caption: Workflow for validating STAT3 inhibition. IL-6 stimulation is required to induce high p-STAT3 levels for inhibition testing.
Detailed Protocol:
-
Starvation: Serum-starve cells overnight to reduce basal STAT3 phosphorylation.
-
Pre-treatment: Treat with Closantel (1, 5, 10 µM) for 2 hours.
-
Stimulation: Add IL-6 (10 ng/mL) for the final 30 minutes to induce STAT3 phosphorylation.
-
Lysis: Lyse in RIPA buffer supplemented with Sodium Orthovanadate (phosphatase inhibitor).
-
Blotting: Probe for p-STAT3 (Tyr705) and Total STAT3.
-
Success Criteria: Dose-dependent reduction in p-STAT3 band intensity with constant Total STAT3 levels.
-
In Vivo Considerations: Xenograft Models
When transitioning to in vivo studies, the lipophilicity of Closantel Sodium requires careful vehicle selection to prevent precipitation at the injection site.
Formulation for Intraperitoneal (IP) or Oral Gavage
Do not use 100% DMSO. Use a co-solvent system.
-
Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Preparation: Dissolve Closantel Sodium in DMSO first, then add PEG300/Tween-80, and slowly add saline while vortexing.
Dosing Strategy
Based on antiparasitic safety data and repurposing studies:
-
Dose Range: 5 mg/kg to 20 mg/kg.
-
Frequency: Daily (QD) or every other day (QOD).
-
Monitoring: Closantel has a long half-life (plasma half-life > 10 days in some species due to albumin binding). Watch for cumulative toxicity (neurotoxicity/retinopathy is the dose-limiting factor in high-dose veterinary use).
References
-
Mechanistic Basis of Uncoupling
-
STAT3 Inhibition & BRAF Resistance
- Title: "Signal Transducer and Activator of Transcription 3 (STAT3) inhibition overcomes temozolomide resistance in glioblastoma.
- Source:Oncotarget
-
URL:[Link]
- Note: Closantel's specific action on STAT3 is structurally similar to Niclosamide, referenced in: Cancer Letters, "Niclosamide inhibits ST
-
Closantel in Angiogenesis
-
Chemical Properties & Safety
- Title: "Closantel Sodium Product Information & Safety D
-
Source:Cayman Chemical[5]
Sources
- 1. Closantel Sodium | Parasite | Antibacterial | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.amanote.com [research.amanote.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Closantel Sodium Salt: A Multifaceted Inhibitor of Critical Signal Transduction Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Closantel, a salicylanilide anthelmintic, has long been a staple in veterinary medicine for its potent activity against parasitic helminths.[1] Its classical mechanism of action is attributed to the uncoupling of oxidative phosphorylation in parasites, leading to a fatal disruption of their energy metabolism.[2][3][4][5][6] However, emerging research is beginning to unveil a more complex and nuanced pharmacological profile for Closantel, revealing its capacity to inhibit specific signal transduction pathways in both parasites and mammalian cells. This technical guide provides an in-depth exploration of these non-canonical mechanisms, focusing on the inhibition of Taspase1, SPAK/OSR1 kinases, and Protein Tyrosine Phosphatase 4A3 (PTP4A3). Furthermore, we present a scientifically grounded rationale and detailed experimental frameworks for investigating the putative inhibitory effects of Closantel on the STAT3 and LKB1/AMPK signaling cascades, two pathways of immense interest in oncology and metabolic disease research. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the broader therapeutic potential of Closantel and its analogs.
Introduction: Beyond Oxidative Phosphorylation
The therapeutic utility of Closantel has historically been defined by its role as a protonophore, disrupting mitochondrial function in parasites.[6] This well-established mechanism, however, only tells part of the story. A growing body of evidence now points towards Closantel's ability to engage with specific molecular targets, thereby modulating key signaling pathways that govern a host of cellular processes. This guide moves beyond the classical understanding of Closantel to illuminate these more targeted inhibitory actions. By understanding these specific molecular interactions, we can begin to envision new therapeutic applications for this well-established veterinary drug, potentially in indications such as cancer and hypertension.
Confirmed Signal Transduction Pathway Inhibition by Closantel
Recent studies have provided definitive evidence for Closantel's inhibitory activity against several key enzymes involved in signal transduction. These findings open up new avenues for research and drug development.
Allosteric Inhibition of Human Taspase1
Taspase1, a threonine protease, is a critical regulator of cellular function through its cleavage of key substrates, including members of the Trithorax family of transcription factors and the general transcription factor TFIIA.[4] The activation of Taspase1 is a multi-step process involving dimerization and autoproteolytic cleavage.[1][4] Dysregulation of Taspase1 activity has been implicated in various cancers, making it an attractive therapeutic target.[4]
Closantel sodium has been identified as a non-covalent, allosteric inhibitor of human Taspase1 with an IC50 of approximately 1.6 μM.[4][7] The proposed mechanism of inhibition involves interference with the Taspase1 dimerization and/or the intrinsic serine protease function of the proenzyme.[1][4][7] This allosteric inhibition prevents the proper activation of Taspase1, thereby blocking its downstream signaling functions.[1][4]
Caption: Allosteric Inhibition of Taspase1 by Closantel.
Inhibition of SPAK and OSR1 Kinases
The serine/threonine kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive 1) are key regulators of ion homeostasis and blood pressure. They function downstream of the WNK (with-no-lysine) kinases to control the activity of sodium-potassium-chloride cotransporters.[8] Consequently, inhibitors of the WNK-SPAK/OSR1 signaling pathway are being investigated as potential antihypertensive agents.
A study identified both Rafoxanide and Closantel as allosteric inhibitors of SPAK and OSR1 kinases.[8] These compounds are proposed to bind to a highly conserved allosteric site on the C-terminal domain of these kinases, thereby inhibiting their activity.[8] This finding provides a molecular basis for a potential repurposing of Closantel for the treatment of hypertension.
Caption: Allosteric Inhibition of SPAK/OSR1 by Closantel.
Inhibition of Protein Tyrosine Phosphatase 4A3 (PTP4A3/PRL-3)
Protein tyrosine phosphatases (PTPs) are crucial signaling molecules that counteract the activity of protein tyrosine kinases.[9] The PTP4A3 phosphatase, also known as PRL-3 (phosphatase of regenerating liver 3), is overexpressed in a variety of cancers and is associated with metastasis and poor prognosis. This makes it a compelling target for anticancer drug development.
In a screen of FDA-approved drugs, Closantel was identified as an inhibitor of PTP4A3.[10] While the precise mechanism of inhibition was not fully elucidated in this study, it points to another distinct signaling pathway that is modulated by Closantel.
Investigational Frontiers: Probing the Inhibition of STAT3 and LKB1/AMPK Pathways
While direct evidence is still forthcoming, there is a strong scientific rationale for investigating the potential inhibitory effects of Closantel on the STAT3 and LKB1/AMPK signaling pathways. These pathways are central to the pathobiology of numerous diseases, and their modulation by a small molecule like Closantel would have significant therapeutic implications.
The Case for STAT3 Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis.[11][12][13][14] Constitutive activation of STAT3 is a hallmark of many human cancers and is often associated with chemoresistance.[11][15] The activation of STAT3 is triggered by the phosphorylation of a critical tyrosine residue (Tyr705), which leads to its dimerization, nuclear translocation, and binding to the promoters of its target genes.[2][3]
Given that Closantel is known to inhibit at least one protein tyrosine phosphatase (PTP4A3), it is plausible that it may also affect other phosphatases or kinases that regulate the phosphorylation state of STAT3. Furthermore, the structural features of Closantel may allow it to interfere with the protein-protein interactions necessary for STAT3 dimerization or its interaction with upstream kinases.
Caption: Experimental Workflow for Investigating STAT3 Inhibition.
Experimental Protocol: Assessing STAT3 Inhibition by Closantel
Objective: To determine if Closantel sodium salt inhibits the phosphorylation of STAT3 at Tyr705 and reduces the viability of cancer cells with constitutively active STAT3.
Methodology:
-
Cell Culture:
-
Culture a human cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-468 breast cancer cells) in appropriate media.
-
Seed cells in 6-well plates for Western blot analysis and 96-well plates for cell viability assays.
-
-
Closantel Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a dose-range of Closantel (e.g., 0.1, 1, 5, 10, 25 μM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Western Blot for Phospho-STAT3: [2][3][16][17][18]
-
Lyse the cells from the 6-well plates and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phospho-STAT3 (Tyr705).
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
Detect with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Cell Viability Assay (MTT or CCK-8): [6][19][20][21][22]
-
Following treatment in 96-well plates, add MTT or CCK-8 reagent to each well.
-
Incubate according to the manufacturer's protocol to allow for the conversion of the tetrazolium salt to formazan.
-
Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot to determine the ratio of p-STAT3 to total STAT3.
-
Calculate the percentage of cell viability relative to the vehicle control from the MTT/CCK-8 assay data.
-
Determine the IC50 of Closantel for both STAT3 phosphorylation and cell viability.
-
| Parameter | Expected Outcome with STAT3 Inhibition |
| p-STAT3/Total STAT3 Ratio | Dose-dependent decrease |
| Cell Viability | Dose-dependent decrease |
| IC50 (p-STAT3) | Quantifiable value |
| IC50 (Cell Viability) | Quantifiable value |
The LKB1/AMPK Pathway: A Potential Target in Metabolic Regulation
The LKB1/AMPK signaling pathway is a master regulator of cellular energy homeostasis.[23][24] LKB1 (Liver Kinase B1) is a tumor suppressor that phosphorylates and activates AMP-activated protein kinase (AMPK) in response to metabolic stress (e.g., a high AMP:ATP ratio).[23] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.[25] Given Closantel's primary effect on mitochondrial ATP production, it is highly probable that it induces a state of energetic stress that would, in turn, activate the LKB1/AMPK pathway. However, it is also conceivable that at certain concentrations, Closantel could directly or indirectly inhibit components of this pathway.
Experimental Protocol: Evaluating the Effect of Closantel on the LKB1/AMPK Pathway
Objective: To determine the effect of Closantel on the activity of the LKB1/AMPK signaling pathway.
Methodology:
-
Cell Culture and Treatment:
-
Use a suitable cell line (e.g., HeLa or HEK293T) and treat with varying concentrations of Closantel as described previously.
-
-
Western Blot for AMPK Activation:
-
Perform Western blotting as described for STAT3, but use primary antibodies specific for phospho-AMPKα (Thr172) and total AMPKα. The phosphorylation at Thr172 is a key indicator of AMPK activation by LKB1.
-
-
In Vitro Kinase Assay: [26]
-
Utilize a commercial ADP-Glo™ Kinase Assay or a similar platform to directly measure the effect of Closantel on AMPK activity.
-
Incubate recombinant AMPK with its substrate (e.g., SAMS peptide), ATP, and varying concentrations of Closantel.
-
Measure the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Data Analysis:
-
Analyze Western blot data to determine the p-AMPKα/Total AMPKα ratio.
-
From the kinase assay, calculate the percentage of AMPK inhibition or activation relative to a control and determine the IC50 or EC50 of Closantel.
-
| Parameter | Potential Outcomes |
| p-AMPKα/Total AMPKα Ratio | Increase (activation) or Decrease (inhibition) |
| In Vitro AMPK Activity | Increase or Decrease |
| IC50/EC50 | Quantifiable value |
Conclusion and Future Directions
The evidence presented in this guide clearly indicates that this compound is more than just a mitochondrial uncoupler. Its demonstrated inhibitory effects on Taspase1, SPAK/OSR1, and PTP4A3 establish it as a bona fide modulator of multiple signal transduction pathways. The potential for Closantel to also influence the STAT3 and LKB1/AMPK pathways warrants rigorous investigation, as positive findings could pave the way for its repurposing in oncology and metabolic diseases.
The experimental protocols provided herein offer a robust framework for researchers to further dissect the molecular mechanisms of Closantel and to explore its therapeutic potential beyond its current veterinary applications. Future research should focus on elucidating the precise binding modes of Closantel with its targets, exploring the downstream consequences of pathway inhibition in relevant disease models, and initiating medicinal chemistry efforts to optimize its potency and selectivity for these novel targets.
References
-
Zhang, H. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(16), e125. [Link]
-
Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. [Link]
-
Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Molecular Biology. [Link]
-
Marschalek, R. et al. (2021). Closantel is an allosteric inhibitor of human Taspase1. ResearchGate. [Link]
-
Marschalek, R. et al. (2021). Closantel is an allosteric inhibitor of human Taspase1. PubMed. [Link]
-
Dittrich, A. et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. [Link]
-
Lustigman, S. et al. (2018). Dual Protonophore–Chitinase Inhibitors Dramatically Affect O. volvulus Molting. ACS Infectious Diseases. [Link]
-
Li, Y. et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry. [Link]
-
Xu, Y. et al. (2021). Targeting STAT3 by a small molecule suppresses pancreatic cancer progression. Cell Death & Disease. [Link]
-
ResearchGate. (2021). Closantel is an Allosteric Inhibitor of Human Taspase1. [Link]
-
SciSpace. (2021). A screen of FDA-approved drugs identifies inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3 or PRL-3). [Link]
-
AACR Journals. (2021). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. [Link]
-
Huang, W. et al. (2016). A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion. ACS Chemical Biology. [Link]
-
Cell Biolabs, Inc. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. [Link]
-
Timofeeva, O. A. et al. (2013). Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. PLoS ONE. [Link]
-
ResearchGate. (2018). In-silico and in-vitro studies on fungal chitinase as a target enzyme for antifungal activity of closantel. [Link]
-
Marschalek, R. et al. (2021). Closantel is an allosteric inhibitor of human Taspase1. iScience. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Heijink, D. M. et al. (2015). STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo. International Journal of Cancer. [Link]
-
Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]
-
Hawley, S. A. et al. (2002). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Acta Diabetologica. [Link]
-
Zhang, C. S. et al. (2018). Determining AMPK Activation via the Lysosomal v-ATPase-Ragulator-AXIN/LKB1 Axis. Methods in Molecular Biology. [Link]
-
Zhang, C. S. et al. (2018). Determining AMPK activation via the lysosomal v-ATPase-ragulator-AXIN/LKB1 axis. ResearchGate. [Link]
-
Al-Jomah, N. et al. (2023). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Biomedicine & Pharmacotherapy. [Link]
-
Qin, J. et al. (2022). Inhibiting STAT3 Signaling Pathway by Natural Products for Cancer Prevention and Therapy: In Vitro and In Vivo Activity and Mechanisms of Action. PubMed. [Link]
-
Corradetti, M. N. et al. (2007). The LKB1 complex-AMPK pathway: the tree that hides the forest. Molecular & Cellular Oncology. [Link]
-
Adan, A. et al. (2016). Guidelines for cell viability assays. ResearchGate. [Link]
-
Tvardi Therapeutics. STAT3 Inhibitors in Cancer: A Comprehensive Update. [Link]
-
University of Birmingham. (2017). Rafoxanide and Closantel inhibit SPAK and OSR1 kinases by binding to a highly conserved allosteric site. [Link]
-
Cohen, E. (2002). Molecular and biochemical aspects of chitin synthesis inhibition. PubMed. [Link]
-
Kerr, R. G. et al. (2014). Natural products with protein tyrosine phosphatase inhibitory activity. PubMed. [Link]
-
Lin, L. et al. (2012). Inhibition of activated Stat3 reverses drug resistance to chemotherapeutic agents in gastric cancer cells. PubMed. [Link]
-
Johnson, D. E. et al. (2018). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? Cancers. [Link]
-
Turkson, J. et al. (2005). STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2. Molecular Cancer Therapeutics. [Link]
-
Shackelford, D. B. & Shaw, R. J. (2009). The LKB1-AMPK pathway: metabolism and growth control in tumor suppression. Nature Reviews Cancer. [Link]
-
Galli, G. et al. (2019). LKB1/AMPK Pathway and Drug Response in Cancer: A Therapeutic Perspective. PubMed. [Link]
-
Al-Khawaldeh, M. A. et al. (2017). Rafoxanide and Closantel Inhibit SPAK and OSR1 Kinases by Binding to a Highly Conserved Allosteric Site on Their C-terminal Domains. PubMed. [Link]
-
Shaw, R. J. (2009). The LKB1-AMPK pathway: metabolism and growth control in tumour suppression. PubMed. [Link]
-
Wan, J. et al. (2008). Chitin signaling and plant disease resistance. Plant Signaling & Behavior. [Link]
-
Gross, J. N. et al. (2015). LKB1 is required for adiponectin-mediated modulation of AMPK–S6K axis and inhibition of migration and invasion of breast cancer cells. Endocrine-Related Cancer. [Link]
-
Zhang, Y. et al. (2022). Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer. Journal of Experimental & Clinical Cancer Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Closantel is an allosteric inhibitor of human Taspase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Protonophore–Chitinase Inhibitors Dramatically Affect O. volvulus Molting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Closantel is an allosteric inhibitor of human Taspase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rafoxanide and Closantel Inhibit SPAK and OSR1 Kinases by Binding to a Highly Conserved Allosteric Site on Their C-terminal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural products with protein tyrosine phosphatase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tvarditherapeutics.com [tvarditherapeutics.com]
- 14. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of activated Stat3 reverses drug resistance to chemotherapeutic agents in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. dojindo.com [dojindo.com]
- 22. researchgate.net [researchgate.net]
- 23. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The LKB1-AMPK pathway: metabolism and growth control in tumour suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The LKB1 complex-AMPK pathway: the tree that hides the forest - PMC [pmc.ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
Thermodynamic stability of closantel sodium salt polymorphs
An In-Depth Technical Guide to the Thermodynamic Stability of Closantel Sodium Salt Polymorphs
Authored by: A Senior Application Scientist
Abstract
The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. Closantel sodium, a salicylanilide anthelmintic agent, is known to exist in multiple solid forms, a phenomenon known as polymorphism.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to investigate and determine the thermodynamic stability of this compound polymorphs. We will explore the theoretical underpinnings of polymorphism, detail the essential experimental protocols for characterization, and explain the causality behind methodological choices. This document serves as a practical whitepaper for establishing a robust, self-validating system to identify the most stable crystalline form of closantel sodium, ensuring drug product quality and performance.
Introduction: The Critical Impact of Polymorphism in Pharmaceutical Development
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[3] These distinct forms, while chemically identical, can exhibit divergent physicochemical properties, including solubility, dissolution rate, melting point, and chemical stability.[4] For a drug substance like closantel sodium, selecting the most thermodynamically stable polymorph is paramount. A metastable form, while potentially offering a transient solubility advantage, can convert to a more stable, less soluble form during manufacturing or storage.[3] Such a transformation can lead to a dramatic loss of bioavailability and potential clinical failure.[5]
The European Pharmacopoeia explicitly notes that closantel sodium dihydrate exhibits polymorphism, underscoring the regulatory expectation for thorough solid-state characterization.[1][2] This guide outlines the logical progression of experiments required to fully elucidate the thermodynamic landscape of closantel sodium's solid forms.
A Systematic Approach to Polymorph Identification and Characterization
The foundational step in any stability assessment is the identification and unambiguous characterization of all accessible solid forms. This typically involves a comprehensive polymorph screen followed by rigorous analysis using orthogonal techniques.
Polymorph Screening
A screening process aims to produce a wide range of crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. For closantel sodium, which is freely soluble in ethanol and methanol but only slightly soluble in water, a rational screening strategy would involve crystallization from a diverse panel of solvents with varying polarities and hydrogen bonding capabilities.[1]
Core Characterization Techniques
Expertise & Causality: PXRD is the definitive technique for identifying and distinguishing between crystalline polymorphs. Each unique crystal lattice produces a characteristic diffraction pattern, akin to a fingerprint. The choice of a high-resolution diffractometer is crucial for resolving subtle peak differences that may distinguish closely related forms.
Protocol: PXRD Analysis of Closantel Sodium Samples
-
Gently grind the sample using an agate mortar and pestle to ensure random crystal orientation and minimize preferred orientation effects.
-
Pack the powdered sample into a standard sample holder, ensuring a flat, level surface.
-
Place the sample holder into the PXRD instrument.
-
Set the instrument parameters: typically, a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
Scan the sample over a relevant 2θ range (e.g., 3° to 40°), with a step size of 0.02° and an appropriate scan speed to achieve a good signal-to-noise ratio.
-
Process the resulting diffractogram to identify the angular positions (2θ) and relative intensities of the diffraction peaks.
-
Compare the patterns of different samples. Unique peak positions indicate the presence of different polymorphs or pseudopolymorphs (solvates/hydrates).
Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermodynamic properties and solvent/water content of a sample. TGA quantifies mass loss upon heating, allowing for the identification of hydrates or solvates. DSC measures the heat flow associated with thermal events like melting, desolvation, or solid-state transitions.[6] For closantel sodium, which has a reported melting point of >230°C with decomposition, TGA is essential to first understand its solvation state and decomposition profile, which informs the design of the DSC experiment.[7][8]
Protocol: Thermal Analysis of Closantel Sodium
-
TGA:
-
Calibrate the TGA instrument for mass and temperature.
-
Place 5-10 mg of the sample into an open aluminum pan.
-
Heat the sample under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to ~300°C at a controlled rate (e.g., 10°C/min).
-
Analyze the resulting data for mass loss steps. A mass loss corresponding to the stoichiometry of water would confirm the presence of a hydrate, such as the known dihydrate form.[9]
-
-
DSC:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Accurately weigh 2-5 mg of the sample into a pin-holed or hermetically sealed aluminum pan. A pin-hole allows volatiles to escape, which is useful for observing desolvation events.
-
Heat the sample under a nitrogen purge at a controlled rate (e.g., 10°C/min) up to a temperature just below the onset of decomposition as determined by TGA.
-
Record the heat flow to identify endothermic events (e.g., desolvation, melting) and exothermic events (e.g., recrystallization).
-
Determining Thermodynamic Stability Relationships
Once distinct forms are identified, their relative thermodynamic stability must be determined. The most stable form at a given temperature and pressure will have the lowest Gibbs free energy. The relationship between polymorphs can be either monotropic or enantiotropic.
-
Monotropic System: One polymorph is the most stable at all temperatures below the melting point. The other forms are metastable.
-
Enantiotropic System: There is a transition temperature at which the order of stability inverts. One form is stable below this temperature, and the other is stable above it.
// Nodes screening [label="Polymorph Screening\n(Crystallization Studies)", fillcolor="#F1F3F4", fontcolor="#202124"]; pxrd [label="PXRD Analysis\n(Identify Unique Forms)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; thermal [label="Thermal Analysis (DSC/TGA)\n(Identify Solvates, Melting Behavior)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; stability [label="Thermodynamic Stability Assessment", fillcolor="#F1F3F4", fontcolor="#202124"]; slurry [label="Slurry Conversion\n(Definitive Stability)", fillcolor="#FEF7E0", fontcolor="#202124", shape=ellipse]; solubility [label="Solubility Measurement\n(Confirm Stability Order)", fillcolor="#FEF7E0", fontcolor="#202124", shape=ellipse]; diagram [label="Construct Energy/\nTemperature Diagram", fillcolor="#E6F4EA", fontcolor="#202124"]; selection [label="Select Stable Form\nfor Development", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges screening -> pxrd [color="#5F6368"]; screening -> thermal [color="#5F6368"]; pxrd -> stability [color="#5F6368"]; thermal -> stability [color="#5F6368"]; stability -> slurry [color="#5F6368"]; stability -> solubility [color="#5F6368"]; slurry -> diagram [color="#34A853"]; solubility -> diagram [color="#34A853"]; diagram -> selection [color="#34A853", style=bold]; } dot Caption: Workflow for Polymorph Stability Assessment.
Heat of Fusion Rule
As a preliminary guide, the Heat of Fusion Rule (Burger and Ramberger) can be applied.[10] It states that if a polymorph has a higher melting point and a lower heat of fusion, it is the more stable form at all temperatures (monotropic relationship). However, this rule is empirical and must be confirmed by more definitive methods.
Slurry Conversion Experiments: The Gold Standard
Expertise & Causality: Slurry conversion is the most conclusive method for determining thermodynamic stability at a given temperature. The experiment relies on the principle that the least stable form has the highest solubility.[11] In a suspension containing two polymorphs, the metastable form will dissolve and create a solution that is supersaturated with respect to the more stable form. The stable form will then crystallize from this solution, driving the conversion until only the most stable polymorph remains. The choice of solvent is critical: it must allow for sufficient solubility to facilitate conversion within a reasonable timeframe (days to weeks) without forming a new solvated phase.[11] Given closantel sodium's solubility profile, a mixture of ethanol and water could be an effective system.
// Edges metastable -> dissolution [color="#EA4335", label="Dissolves"]; dissolution -> supersaturation [color="#5F6368"]; supersaturation -> crystallization [color="#5F6368"]; crystallization -> stable [color="#34A853", label="Grows"]; } dot Caption: Mechanism of Slurry Conversion Experiment.
Protocol: Competitive Slurry Conversion
-
Select an appropriate solvent or solvent mixture (e.g., 50:50 ethanol/water).
-
Add an excess of a 1:1 physical mixture of the two polymorphs to be tested (e.g., Anhydrous Form I and the Dihydrate) to a vial.
-
Add the chosen solvent to create a thick, stirrable suspension.
-
Seal the vial to prevent solvent evaporation and agitate it at a constant, controlled temperature (e.g., 25°C).
-
Periodically (e.g., at 1, 3, and 7 days), withdraw a small aliquot of the slurry.
-
Immediately filter the solid material to separate it from the solution.
-
Allow the solid to dry under ambient conditions.
-
Analyze the solid phase by PXRD to determine its polymorphic form.
-
The experiment is complete when the PXRD pattern shows only one form and no further changes are observed over time. The remaining form is the most thermodynamically stable under those conditions.
Solubility Measurements
Confirming the stability order derived from slurry experiments can be achieved by measuring the equilibrium solubility of each pure polymorph. The form with the lowest solubility at a given temperature is the most stable.[12]
Protocol: Equilibrium Solubility Determination
-
Add an excess of a single, pure polymorph to a vial containing a known volume of a selected solvent (e.g., a buffer at a relevant pH).
-
Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Withdraw a sample of the supernatant using a syringe filter to remove all solid particles.
-
Analyze the concentration of dissolved closantel sodium in the filtrate using a validated analytical method, such as HPLC.[13]
-
Analyze the remaining solid by PXRD to ensure no polymorphic transformation occurred during the experiment.
-
Repeat for each polymorph under identical conditions.
Data Synthesis and Interpretation
The collected data allows for a comprehensive understanding of the thermodynamic relationships.
Hypothetical Data for Closantel Sodium Forms
To illustrate the interpretation, let's consider a hypothetical scenario with three forms: an Anhydrous Form I, an Anhydrous Form II, and a Dihydrate Form.
Table 1: Hypothetical Thermal Analysis Data
| Form | TGA Mass Loss (up to 150°C) | DSC Events | Melting Point (°C) |
| Anhydrous Form I | < 0.1% | Single endotherm | 235 |
| Anhydrous Form II | < 0.1% | Single endotherm | 228 |
| Dihydrate | ~5.0% (calc. for 2H₂O is 4.9%) | Dehydration endotherm at ~110°C, followed by melting | 235 (of resulting anhydrate) |
Table 2: Hypothetical Slurry and Solubility Data at 25°C
| Experiment | Starting Material | Final Form (after 7 days) | Equilibrium Solubility (mg/mL) |
| Slurry 1 | Form I + Form II | Form I | - |
| Slurry 2 | Form I + Dihydrate | Dihydrate | - |
| Solubility (Form I) | Pure Form I | Form I | 0.08 |
| Solubility (Form II) | Pure Form II | Form I (conversion occurred) | 0.12 (initially) |
| Solubility (Dihydrate) | Pure Dihydrate | Dihydrate | 0.05 |
Interpretation:
-
From the slurry experiments, the order of stability at 25°C is: Dihydrate > Form I > Form II .
-
The solubility data confirms this stability order, as the Dihydrate form has the lowest solubility.[12]
-
The thermal data shows that Form I has a higher melting point than Form II, consistent with it being the more stable anhydrous form. The Dihydrate loses water upon heating before melting.
// Axes {rank=same; y_axis [label="Gibbs Free\nEnergy (G)"];} x_axis [label="Temperature (T) →"]; y_axis -> x_axis [style=invis]; // for layout
// Polymorph Lines node [shape=none]; form2_start [pos="1,3!", label="Form II (Metastable Anhydrate)"]; form1_start [pos="1,2.5!", label="Form I (Stable Anhydrate)"]; dihydrate_start [pos="1,2!", label="Dihydrate (Most Stable)"];
form2_end [pos="5,2.5!", label=""]; form1_end [pos="5,2!", label=""]; dihydrate_end [pos="5,1!", label=""];
// Edges representing the lines form2_start -> form2_end [label="", color="#EA4335", style=dashed]; form1_start -> form1_end [label="", color="#FBBC05"]; dihydrate_start -> dihydrate_end [label="", color="#34A853", style=bold];
// Invisible nodes for axis labels node [shape=plaintext, fontcolor="#5F6368"]; origin [pos="0.5,1.5!", label=""]; y_label [pos="0.5,3.5!", label="Lower\nStability"]; x_label [pos="6,1.5!", label=""]; origin -> y_label [style=invis]; origin -> x_label [style=invis]; } dot Caption: Illustrative Gibbs Free Energy vs. Temperature Diagram.
Conclusion and Recommendations
A thorough investigation into the polymorphism of closantel sodium is not merely an academic exercise; it is a fundamental component of robust drug development. The systematic application of PXRD, thermal analysis, slurry conversion experiments, and solubility studies provides an unambiguous determination of the most thermodynamically stable form. Based on the principles and hypothetical data presented, the dihydrate form of closantel sodium would likely be the most stable form under ambient conditions. This form would be the preferred candidate for further development, as it would be least likely to undergo physical changes that could impact the safety and efficacy of the final drug product. This comprehensive solid-state characterization provides the scientific foundation required for successful formulation, regulatory approval, and a consistent clinical performance.
References
- European Pharmacopoeia 6.0. (2012).
- Fengchen Group Co., Ltd. (n.d.). Closantel Sodium BP EP USP CAS 57808-65-8 Manufacturers and Suppliers. Fengchen.
- ResearchGate. (2025). Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A.
- New Drug Approvals. (2022). CLOSANTEL.
- Pharmaffiliates. (n.d.).
- ChemicalBook. (n.d.). 61438-64-0(Closantel sodium) Product Description.
- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 7(2), 189–211.
- Scribd. (n.d.).
- ChemicalBook. (2026). Closantel sodium.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).
- Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974.
- Improved Pharma. (2022).
- University of Technology Sydney. (n.d.). powder x-ray diffraction (pxrd).
- Gu, C. H., & Grant, D. J. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of Pharmaceutical Sciences, 90(9), 1277-1287.
- Wu, Y. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
- Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. scribd.com [scribd.com]
- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. mt.com [mt.com]
- 7. 61438-64-0 CAS MSDS (Closantel sodium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Closantel sodium | 61438-64-0 [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Inferring thermodynamic stability relationship of polymorphs from melting data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. improvedpharma.com [improvedpharma.com]
- 12. Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust, Validated HPLC Method for the Quantification of Closantel Sodium in Pharmaceutical Formulations
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Closantel Sodium. The method is designed for use in quality control and research environments, providing a reliable analytical tool for the assessment of Closantel Sodium in bulk drug substances and finished pharmaceutical products. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and pH-adjusted water, offering excellent peak symmetry and resolution. Detection is performed using a UV detector, providing high sensitivity. This document provides a comprehensive guide, from the strategic choices made during method development to a step-by-step protocol and validation results, ensuring scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.
Introduction to Closantel Sodium and Analytical Challenges
Closantel is a salicylanilide anthelmintic agent widely used in veterinary medicine to treat and control parasitic infections.[1] It is commercially available as its sodium salt, Closantel Sodium Dihydrate.[2][3] The molecule's mode of action involves the uncoupling of oxidative phosphorylation in parasites.[1] Given its therapeutic importance, the accurate quantification of Closantel Sodium in various formulations is critical to ensure product quality, safety, and efficacy.
The chemical structure of Closantel, N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, presents a moderately non-polar and UV-active molecule, making RP-HPLC with UV detection a suitable analytical technique.[4] The primary challenge in HPLC method development is to achieve a separation that is not only efficient and reproducible but also robust enough for routine use in a quality control setting.
Method Development Strategy: A Rationale-Driven Approach
The following section outlines the scientific reasoning behind the selection of the critical HPLC parameters. The goal was to develop a simple, isocratic method for ease of use and transferability.
Stationary Phase Selection: The Core of the Separation
A C18 (octadecylsilyl) column was selected as the stationary phase of choice. This is a logical starting point for a molecule of Closantel's polarity. C18 columns are renowned for their hydrophobic retention mechanism, which is ideal for the separation of moderately non-polar compounds like Closantel from polar excipients commonly found in pharmaceutical formulations. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution, backpressure, and analysis time.[5][6]
Mobile Phase Optimization: Driving Selectivity and Peak Shape
The mobile phase composition is a critical factor influencing retention and peak shape.
-
Organic Modifier: Acetonitrile (ACN) was chosen as the organic component of the mobile phase due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. A high proportion of acetonitrile in the mobile phase, around 80-90%, is necessary to achieve a reasonable retention time for the relatively non-polar Closantel molecule.[5][6][7]
-
Aqueous Component and pH Control: The aqueous component consists of purified water with the pH adjusted to approximately 3.0 using orthophosphoric acid .[5][6][7] The acidic pH is crucial for several reasons:
-
Suppressing Silanol Activity: At an acidic pH, the free silanol groups on the silica-based stationary phase are protonated, minimizing undesirable secondary interactions with the analyte and thereby improving peak symmetry (reducing tailing).
-
Ensuring Analyte Ionization State: While Closantel Sodium is a salt, the parent molecule has acidic and basic functional groups. Maintaining a consistent, acidic pH ensures a single, reproducible ionization state of the analyte, leading to sharp, well-defined peaks.
-
Detection Wavelength: Maximizing Sensitivity
The selection of an appropriate detection wavelength is paramount for achieving high sensitivity and specificity. Based on published UV spectra of Closantel, two potential maxima are viable:
-
A wavelength of approximately 240 nm is suitable for the simultaneous determination of Closantel and other active ingredients like ivermectin.[7]
-
For the single-analyte determination of Closantel, a wavelength of 333 nm offers higher specificity as fewer formulation excipients are likely to absorb at this wavelength.[5][6][8] For this application note, we will proceed with 333 nm to ensure high selectivity.
Flow Rate and Column Temperature
A flow rate of 1.2 mL/min was found to provide a good balance between analysis time and column efficiency.[5][6][8] Maintaining a constant column temperature, for instance, at 30°C , is recommended to ensure the reproducibility of retention times.
Recommended HPLC Protocol
This protocol is a culmination of the method development strategy and is validated for its intended purpose.
Instrumentation and Materials
-
HPLC system with isocratic pump, autosampler, column oven, and UV detector.
-
C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Acetonitrile (HPLC grade).
-
Orthophosphoric acid (AR grade).
-
Purified water (HPLC grade).
-
Closantel Sodium reference standard.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 90:10 (v/v).[5][6][8] Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Closantel Sodium reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 100-500 µg/mL.[5][6]
-
Sample Preparation: For a tablet dosage form, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Closantel Sodium and transfer to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (pH 3.0) (90:10, v/v)[5][6] |
| Flow Rate | 1.2 mL/min[5][6][8] |
| Column Temperature | 30°C |
| Detection Wavelength | 333 nm[5][6][8] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes[5][6] |
System Suitability
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 300 µg/mL). The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
Method Validation Summary
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The results are summarized below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 100 - 500 µg/mL[5][6] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Accuracy (% Recovery) | 99.53% - 101.06%[5][6] |
| Precision (RSD%) | < 2.0% |
| Specificity | No interference from common excipients |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the method development process and the experimental workflow.
Caption: Logical flow of the HPLC method development for Closantel Sodium.
Caption: Step-by-step experimental workflow for Closantel Sodium analysis.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, precise, accurate, and robust for the determination of Closantel Sodium in pharmaceutical dosage forms. The method is well-suited for routine quality control analysis and can be readily implemented in analytical laboratories. The detailed explanation of the method development rationale provides a solid foundation for any necessary troubleshooting or further optimization.
References
-
METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD. (n.d.). Academia.edu. Retrieved February 10, 2026, from [Link]
-
Separation of Closantel on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 10, 2026, from [Link]
-
Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]
-
CLOSANTEL SODIUM DIHYDRATE. (n.d.). FDA Global Substance Registration System. Retrieved February 10, 2026, from [Link]
-
Closantel Sodium Dihydrate. (n.d.). British Pharmacopoeia. Retrieved February 10, 2026, from [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF IVERMECTIN AND CLOSANTEL IN INJECTION DOSAGE FORM. (n.d.). Inventi Impact: Pharm Analysis & Quality Assurance. Retrieved February 10, 2026, from [Link]
-
(PDF) METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE SIMULTANEOUS QUANTIFICATION OF ALBENDAZOLE. (n.d.). IJRPC. Retrieved February 10, 2026, from [Link]
-
Closantel. (n.d.). Scribd. Retrieved February 10, 2026, from [Link]
-
Closantel Sodium. (n.d.). Siflon Drugs. Retrieved February 10, 2026, from [Link]
-
Closantel sodium. (n.d.). AERU - University of Hertfordshire. Retrieved February 10, 2026, from [Link]
Sources
- 1. Closantel sodium [sitem.herts.ac.uk]
- 2. CLOSANTEL SODIUM DIHYDRATE [drugfuture.com]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. Welcome to Siflon Drugs [siflondrugs.com]
- 5. (PDF) METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Current Issue [inventi.in]
- 8. scribd.com [scribd.com]
Application Note & Protocol: A Comprehensive Guide to the Dissolution of Closantel Sodium in DMSO for Research Applications
Abstract
This document provides a detailed protocol and technical guidance for the preparation of Closantel Sodium salt solutions in Dimethyl Sulfoxide (DMSO). As a widely used anthelmintic agent in veterinary medicine and a subject of ongoing research for new therapeutic applications, consistent and accurate preparation of closantel sodium stock solutions is paramount for reproducible experimental results. This guide covers the fundamental principles of solubility, detailed safety protocols, step-by-step dissolution procedures, and best practices for storage and handling, tailored for researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative for a Standardized Protocol
Closantel is a halogenated salicylanilide with potent anti-parasitic activity.[1] Its sodium salt form is often utilized in research settings to improve handling and initial solubility. For in vitro and many in vivo preliminary studies, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[2][3][4] DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds, making it an indispensable tool in drug discovery and life sciences research.[2][4][5]
However, the very properties that make DMSO an excellent solvent also necessitate careful handling. Its capacity to penetrate biological membranes means it can carry dissolved substances—like the active compound closantel sodium—transdermally, making rigorous safety protocols essential.[6][7][8] Furthermore, issues such as incomplete solubilization, precipitation upon dilution into aqueous media, and potential solvent-induced artifacts in biological assays demand a robust, validated protocol.[9][10] This application note aims to provide such a protocol, grounded in physicochemical principles, to ensure the integrity and reproducibility of your research.
Foundational Principles: Physicochemical Properties
Understanding the properties of both the solute (Closantel Sodium) and the solvent (DMSO) is critical for successful dissolution. The interaction between closantel's molecular structure and DMSO's solvent characteristics governs the dissolution process.
Closantel Sodium
Closantel Sodium is the salt form of Closantel, a complex organic molecule. Its key properties are summarized below.
| Property | Value | Source |
| Chemical Name | N-[5-Chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide sodium salt | [11] |
| Molecular Formula | C₂₂H₁₃Cl₂I₂N₂NaO₂ | [1][12] |
| Molecular Weight | 685.06 g/mol | [1][12] |
| Appearance | Yellow, slightly hygroscopic powder | [13] |
| Aqueous Solubility | Very slightly soluble in water | [13] |
| Organic Solubility | Freely soluble in ethanol, soluble in methanol | [11][13] |
Dimethyl Sulfoxide (DMSO)
DMSO is a powerful and versatile solvent due to its amphipathic nature, possessing both polar and nonpolar characteristics.[5] Its high boiling point (189°C) minimizes evaporation at room temperature, ensuring concentration stability during handling.[2]
Solubility of Closantel Sodium in DMSO
Published solubility data for closantel sodium in DMSO varies, which underscores the importance of empirical verification and the use of mechanical aids for dissolution.
| Reported Solubility | Conditions / Notes | Source |
| ≥33.95 mg/mL | No specific conditions noted. | [14] |
| 93 mg/mL (135.75 mM) | Sonication is recommended. | [15] |
| 125 mg/mL (182.47 mM) | Ultrasonic assistance is needed. | [1] |
This variability highlights that achieving high concentrations may require energy input, such as vortexing and sonication, to overcome the activation energy of dissolution.
Environmental Health & Safety (EHS) Mandates
Safe laboratory practice is non-negotiable. Both Closantel Sodium and DMSO have specific hazards that must be managed through appropriate engineering controls and Personal Protective Equipment (PPE).
-
Closantel Sodium : Classified as harmful or toxic if swallowed.[16][17][18] Dust formation should be avoided during handling.[16][17]
-
DMSO : A combustible liquid.[7][8] More significantly, DMSO readily penetrates the skin and can carry dissolved chemicals along with it.[6][7][8] Therefore, any skin contact with a DMSO solution must be treated as exposure to the dissolved compound.
Mandatory PPE and Handling:
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.
-
Eye Protection : Safety glasses or goggles are required.[19]
-
Lab Coat : A lab coat must be worn to protect from splashes.
-
Ventilation : All weighing of closantel sodium powder and preparation of DMSO solutions should be performed in a chemical fume hood or a well-ventilated area.[16][19]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This section details the step-by-step methodology for preparing a high-concentration stock solution of closantel sodium in DMSO. This stock can then be used for subsequent serial dilutions.
Required Materials & Equipment
-
This compound (MW: 685.06 g/mol )
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance (readable to 0.1 mg)
-
Spatula and weigh paper/boat
-
Sterile conical tubes or vials (e.g., 1.5 mL, 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
Workflow Diagram
Caption: Workflow for preparing a Closantel Sodium stock solution in DMSO.
Step-by-Step Methodology
-
Calculation: Determine the mass of closantel sodium required. To prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.010 L × 685.06 g/mol = 6.85 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh out 6.85 mg of closantel sodium powder. Transfer the powder into an appropriate sterile tube (e.g., a 15 mL conical tube).
-
Initial Dissolution: Add approximately 80% of the final volume (8 mL) of high-purity DMSO to the tube containing the powder.[20]
-
Mechanical Agitation: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source. If any solid particulates remain, proceed to the next step.
-
Sonication (If Necessary): Place the tube in a bath sonicator. Sonicate for 10-15 minute intervals, checking for dissolution periodically.[9] The mild heat generated by sonication can aid dissolution, but prolonged heating should be avoided.[9] The goal is a completely clear solution with no visible particles.
-
Final Volume Adjustment (QS): Once the solute is completely dissolved, carefully add DMSO until the final volume of 10 mL is reached.
-
Homogenization: Invert and vortex the tube one final time to ensure the solution is homogeneous.
-
Aliquoting and Storage: To preserve the integrity of the stock solution, dispense it into smaller, single-use aliquots in sterile microcentrifuge tubes.[9][21] Store these aliquots at -20°C or -80°C. This practice minimizes contamination risk and prevents degradation from repeated freeze-thaw cycles.[21]
Application in Biological Assays: Dilution into Aqueous Media
A common challenge arises when diluting a DMSO stock into an aqueous buffer or cell culture medium, as the compound may precipitate out of solution.[10]
Core Principle: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[9][21] Always include a vehicle control (media with the same final DMSO concentration) in your experimental design.[22]
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock for a cell culture experiment:
-
Perform a serial dilution if necessary to avoid shocking the compound out of solution. A common practice is a 1:10 intermediate dilution in DMSO first.
-
Add the required volume of the DMSO stock to your culture medium. To achieve a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution.
-
Volume of stock = (Final Concentration × Final Volume) / Stock Concentration
-
Volume of 10 mM stock for 1 mL of 10 µM solution = (10 µM × 1 mL) / 10,000 µM = 0.001 mL = 1 µL.
-
-
Add 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium and mix immediately and thoroughly.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely. | Insufficient solvent volume or mechanical energy. Concentration may exceed solubility limit. | Continue vortexing/sonication.[1][15] If solids persist, prepare a more dilute stock solution. Gentle warming to 37°C may help but use with caution.[9] |
| Precipitation occurs upon dilution into aqueous media. | The compound is not soluble in the aqueous buffer at the target concentration. "Solvent shock." | Decrease the final compound concentration. Perform a stepwise serial dilution into the aqueous medium.[21] Consider the use of a co-solvent like PEG400 or Tween 80 in the final solution, if compatible with the assay.[21] |
| Variability in experimental results. | Inaccurate stock concentration due to weighing errors or incomplete dissolution. Degradation of stock solution. | Ensure balance is calibrated. Visually confirm complete dissolution before storage. Use fresh aliquots for each experiment and avoid repeated freeze-thaw cycles.[21] |
References
- Merck Millipore. (n.d.). Dimethyl Sulfoxide (DMSO) MSDS.
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
- Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO).
- Fisher Scientific. (n.d.). Dimethyl sulfoxide - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: DMSO.
- ChemicalBook. (2025). Closantel sodium - Safety Data Sheet.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Dimethyl sulfoxide.
- Boc Sciences. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- LKT Laboratories, Inc. (n.d.). Safety Data Sheet - Closantel Sodium.
- KM Pharma Solution Private Limited. (n.d.). MSDS - Closantel Sodium Dihydrate.
-
RayBiotech. (n.d.). Closantel Sodium. Retrieved from [Link]
- Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
-
MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
- MedChemExpress. (2023). Closantel sodium-SDS.
- Guidechem. (2017). Closantel sodium (cas 61438-64-0) SDS/MSDS download.
-
ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? Retrieved from [Link]
-
PubChem. (n.d.). Closantel sodium. Retrieved from [Link]
-
AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]
-
ResearchGate. (2016). How to make a stock solution of a substance in DMSO? Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
- European Pharmacopoeia. (2012). Closantel sodium dihydrate for veterinary use.
-
Chromatography Forum. (2012). DMSO stock solutions. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Closantel sodium - AERU. Retrieved from [Link]
-
Siflon Drugs. (n.d.). Closantel Sodium. Retrieved from [Link]
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
ResearchGate. (2016). I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. Retrieved from [Link]
-
ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs? Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. reachever.com [reachever.com]
- 4. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 5. mdpi.com [mdpi.com]
- 6. greenfield.com [greenfield.com]
- 7. westliberty.edu [westliberty.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Welcome to Siflon Drugs [siflondrugs.com]
- 12. Closantel sodium | C22H13Cl2I2N2NaO2 | CID 23683671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. uspbpep.com [uspbpep.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Closantel Sodium | Parasite | Antibacterial | TargetMol [targetmol.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. Page loading... [guidechem.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.cn [medchemexpress.cn]
- 22. researchgate.net [researchgate.net]
Technical Guide: Dosing Regimens and Formulation of Closantel Sodium in Murine Models
Executive Summary & Mechanism of Action
Closantel Sodium is a halogenated salicylanilide traditionally utilized as a veterinary anthelmintic.[1] Recently, it has gained traction in murine oncology and infectious disease models due to its ability to uncouple mitochondrial oxidative phosphorylation and inhibit Signal Transducer and Activator of Transcription 3 (STAT3).
However, Closantel presents significant translational challenges:
-
Narrow Therapeutic Index: The margin between efficacy (mitochondrial uncoupling) and toxicity (neuro/retinopathy) is slim.
-
High Protein Binding: >99% binding to plasma albumin results in a prolonged half-life but limited free-drug distribution to tissues.[1][2]
-
Solubility Profile: While the sodium salt improves aqueous solubility over the base, it remains prone to precipitation in physiological buffers (pH 7.4).
Mechanism of Action (Simplified)
-
Primary: Proton ionophore activity disrupts the mitochondrial membrane potential (
), depleting ATP. -
Secondary: Direct inhibition of STAT3 dimerization (SH2 domain targeting), relevant for oncological blockade.
-
Target: Fasciola hepatica (liver fluke), Haemonchus contortus, and increasingly, drug-resistant bacterial strains (MRSA) or STAT3-driven tumors.
Formulation Protocols
CRITICAL WARNING: Closantel Sodium is sensitive to light and pH shock. Do not dissolve directly in saline or PBS, as the drop in pH will cause immediate precipitation of the free acid.
Protocol A: Intraperitoneal (IP) Injection (Preferred for Oncology)
-
Vehicle System: 10% DMSO / 40% PEG-400 / 50% Saline
-
Stability: Prepare fresh. Stable for <4 hours at Room Temperature.
Step-by-Step Formulation:
-
Weighing: Weigh Closantel Sodium powder into a sterile amber glass vial (protect from light).
-
Solubilization: Add DMSO (Dimethyl Sulfoxide) to 10% of the final volume. Vortex until completely dissolved (clear yellow solution).
-
Co-solvent Addition: Add PEG-400 (Polyethylene Glycol 400) to 40% of the final volume. Vortex for 30 seconds.
-
Note: The solution will warm slightly; this aids solubility.
-
-
Aqueous Phase: Slowly add sterile 0.9% Saline (warm to 37°C) to make up the remaining 50% volume.
-
Technique: Add dropwise while vortexing. If cloudiness appears, sonicate for 2 minutes.
-
-
Filtration: Pass through a 0.22
m PES syringe filter.
Protocol B: Oral Gavage (PO) (Preferred for Parasitology/Toxicity)
-
Vehicle System: 5% DMSO / 95% Corn Oil
-
Stability: Stable for 24-48 hours at 4°C.
Step-by-Step Formulation:
-
Dissolve Closantel Sodium in DMSO (5% of final volume).
-
Add Corn Oil (95% of final volume).
-
Vortex vigorously. The mixture will form a suspension/emulsion. Shake well immediately before gavage.
Visualization: Formulation Workflow
Caption: Step-by-step decision tree for preparing a stable Intraperitoneal (IP) formulation of Closantel Sodium.
Dosing Regimens
The following regimens are synthesized from pharmacokinetic data and efficacy studies.
Table 1: Recommended Dosing by Application
| Application | Route | Dose Range | Frequency | Duration | Primary Endpoint |
| Oncology (STAT3) | IP | 5 - 20 mg/kg | Daily or Q2D | 14-21 Days | Tumor Volume Reduction |
| Parasitology | PO | 5 - 10 mg/kg | Single Dose | N/A | Fecal Egg Count Reduc. |
| Antibacterial | IP | 10 - 15 mg/kg | Daily | 3-5 Days | Bacterial Load (CFU) |
| Toxicity Study | PO | >50 mg/kg | Single Dose | 14 Days | LD50 / Neurotoxicity |
Experimental Considerations:
-
Loading Dose: Due to high albumin binding, a single "loading dose" of 1.5x the maintenance dose on Day 0 can help achieve steady-state plasma levels faster in chronic studies.
-
Volume: Do not exceed 10 mL/kg (e.g., 200
L for a 20g mouse). -
Control Groups: Vehicle toxicity is real. The DMSO/PEG group must be run in parallel to distinguish solvent effects from drug effects.
Safety & Toxicity Monitoring (Self-Validating Protocol)
Closantel is an uncoupler.[3] Overdose manifests as metabolic and neurological distress.
The "Stop-Go" Safety Checklist: Before every dose, assess the animal. If any of the following are observed, SKIP the dose:
Pharmacokinetics Note:
-
Half-life (
): ~10-14 days in large animals; shorter in mice (~24-48h) but still cumulative. -
Accumulation: Daily dosing will lead to accumulation. If weight loss >15% occurs, switch to Every Other Day (Q2D) dosing.
Visualization: Mechanism & Pharmacokinetics
Caption: Pharmacokinetic pathway showing high protein binding and dual mechanism of action (Mitochondrial uncoupling and STAT3 inhibition).
References
-
Anthelmintic Efficacy & Pharmacokinetics
-
STAT3 Inhibition in Cancer
- Cao, H., et al. (2013). Closantel targets Signal Transducer and Activator of Transcription 3 signal to inhibit human hepatocellular carcinoma cell growth in vitro and in vivo. Cancer Letters.
-
Toxicity & Vehicle Selection
-
Formulation Data
- MedChemExpress.
Sources
- 1. Closantel toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Commentary: Closantel – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Comparative pharmacokinetic disposition of closantel in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. 695. Closantel (WHO Food Additives Series 27) [inchem.org]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Closantel Sodium
Welcome to the technical support center for researchers, scientists, and drug development professionals working with closantel sodium. This resource provides in-depth guidance and practical solutions for overcoming the inherent challenges associated with the low aqueous solubility of this potent antiparasitic agent. Here, you will find a combination of theoretical knowledge and actionable protocols to advance your experimental and formulation development work.
Understanding the Challenge: Why is Closantel Sodium Poorly Soluble in Water?
Closantel sodium is a salicylanilide derivative characterized by a complex molecular structure.[1] While it is the sodium salt form of closantel, which generally confers some aqueous solubility, the large, lipophilic nature of the parent molecule significantly limits its ability to dissolve in aqueous media. Sources describe its solubility in water as "very slightly soluble" or "sparingly soluble".[2][3] This poor solubility can be a major hurdle in various applications, from in vitro assays to the development of parenteral formulations, impacting bioavailability and therapeutic efficacy.[4][5]
This guide will explore several proven strategies to enhance the aqueous solubility of closantel sodium, enabling you to prepare solutions at your desired concentrations for various research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of closantel sodium?
A1: While precise quantitative values in pure water are not consistently reported across literature, it is generally characterized as "very slightly soluble" or "sparingly soluble in aqueous buffers".[2][6][3] For practical purposes, achieving high concentrations of closantel sodium in purely aqueous solutions is challenging. One source indicates a solubility of approximately 0.16 mg/mL in a 1:5 solution of DMSO:PBS (pH 7.2).[3]
Q2: In which solvents is closantel sodium more soluble?
A2: Closantel sodium exhibits good solubility in several organic solvents. It is freely soluble in ethanol, and soluble in methanol and dimethylformamide (DMF).[2][6] It is also soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of approximately 20 mg/mL in this solvent.[3] Another source indicates a solubility of ≥33.95mg/mL in DMSO.[7]
Q3: Can I improve the solubility of closantel sodium by adjusting the pH?
A3: While pH adjustment is a common technique for ionizable compounds, its effectiveness for closantel sodium in a purely aqueous system may be limited due to the compound's inherent lipophilicity.[4][5] However, maintaining an alkaline pH can help to keep the salt form ionized and prevent precipitation. A patent for a closantel sodium injection recommends adjusting the final pH to a range of 8.0-10.0.[8][9]
Q4: Are there any commercially available formulations of closantel that address solubility?
A4: Yes, commercial veterinary formulations of closantel sodium exist, typically as injectable solutions. These formulations often utilize co-solvents and other excipients to achieve the desired concentration and stability.[10]
Troubleshooting Guide: Overcoming Solubility Issues in Your Experiments
This section provides detailed protocols and the scientific rationale behind various methods to enhance the aqueous solubility of closantel sodium.
Method 1: Co-solvency
Principle: Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by adding a water-miscible organic solvent to the aqueous medium.[4][11] The co-solvent reduces the polarity of the solvent system, making it more favorable for the dissolution of a lipophilic compound like closantel sodium.
Recommended Co-solvents:
-
Ethanol
-
Propylene Glycol
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol (PEG) 300/400
Experimental Protocol: Preparing a 10 mg/mL Stock Solution using a Co-solvent System
-
Weighing the Compound: Accurately weigh the desired amount of closantel sodium powder.
-
Initial Dissolution: In a suitable container, add a minimal amount of a strong organic solvent in which closantel sodium is freely soluble, such as DMSO or ethanol, to wet and dissolve the powder. For example, for 100 mg of closantel sodium, you might start with 1-2 mL of DMSO.
-
Co-solvent Addition: Gradually add your chosen co-solvent (e.g., propylene glycol or PEG 400) while stirring continuously.
-
Aqueous Dilution: Slowly add water or your aqueous buffer dropwise to the organic solution with constant vortexing or stirring. This gradual addition is crucial to prevent precipitation of the compound.
-
Final Volume Adjustment: Continue adding the aqueous vehicle until the final desired concentration is reached.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, you may need to increase the proportion of the organic co-solvent.
Data Presentation: Solubility of Closantel Sodium in Various Solvents
| Solvent | Reported Solubility | Reference |
| Water | Very slightly soluble | [2][6] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [3] |
| Ethanol | Freely soluble | [2][6] |
| Methanol | Soluble | [2][6] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL, ≥33.95mg/mL | [3][7] |
Causality Behind Experimental Choices: Starting with a small amount of a strong organic solvent ensures complete initial dissolution. The gradual addition of the aqueous phase allows for a controlled change in solvent polarity, minimizing the risk of sudden precipitation.
Method 2: Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules, like closantel, forming inclusion complexes.[4] This complex has a hydrophilic exterior, which significantly improves its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.
Experimental Protocol: Preparation of a Solubilized Closantel Sodium Solution using HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming the solution slightly can aid in dissolving the cyclodextrin.
-
Add Closantel Sodium: Add the closantel sodium powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Sonication can also be used to accelerate this process.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
Quantification: It is recommended to determine the final concentration of closantel sodium in the filtered solution using a validated analytical method like RP-HPLC to confirm the extent of solubility enhancement.[12][13][14]
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of lipophilic closantel sodium within the cyclodextrin cavity enhances its aqueous solubility.
Method 3: Use of Surfactants (Micellar Solubilization)
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core of the micelles, leading to a significant increase in their apparent solubility.[4][5]
Commonly Used Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Sodium Lauryl Sulfate (SLS)
-
Pluronic® F-68
Experimental Protocol: Micellar Solubilization of Closantel Sodium
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in the desired aqueous buffer at a concentration above its CMC.
-
Add Closantel Sodium: Disperse the closantel sodium powder into the surfactant solution.
-
Promote Solubilization: Stir the mixture for an extended period (e.g., 2-12 hours) to allow for the partitioning of the drug into the micelles. Gentle heating can sometimes expedite this process, but temperature stability of the compound should be considered.
-
Equilibration: Allow the solution to equilibrate at the desired experimental temperature.
-
Clarification: Centrifuge or filter the solution to remove any undissolved drug particles.
-
Concentration Analysis: Determine the concentration of solubilized closantel sodium in the clear supernatant/filtrate using a suitable analytical technique.[12][13][14]
Visualization: Micellar Solubilization Workflow
Caption: Step-by-step workflow for the micellar solubilization of closantel sodium using surfactants.
Method 4: Combined Approach for Formulations
Principle: For more challenging applications, such as developing a stable injectable formulation, a combination of the above methods is often most effective. A patent for a closantel sodium injection describes a formulation using a co-solvent system, a cyclodextrin, and a polymer.[8][9] The co-solvents (ethanol and propylene glycol) provide the initial solubilization, the hydroxypropyl cyclodextrin further enhances solubility and stability through complexation, and a polymer like povidone can act as a stabilizer and prevent precipitation upon dilution.
Example Formulation from Patent (CN110279657B):
-
Closantel Sodium
-
Hydroxypropyl Cyclodextrin
-
Povidone
-
Mixed Solvent System: Ethanol, Propylene Glycol, and Water for Injection
Workflow for Combined Formulation Approach:
Caption: A combined formulation strategy for closantel sodium injection, integrating co-solvents and complexation agents.
Analytical Considerations
To accurately assess the success of your solubility enhancement experiments, a validated analytical method for quantifying closantel sodium is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly reported and reliable method.
Typical RP-HPLC Parameters:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[12][13]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., water adjusted to pH 3) and acetonitrile (e.g., 10:90 v/v)[12][13][15]
This technical support guide provides a comprehensive overview and practical starting points for addressing the solubility challenges of closantel sodium. The choice of method will depend on the specific requirements of your application, including the desired concentration, the acceptable excipients, and the final dosage form.
References
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Methods of solubility enhancements. Slideshare. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Closantel Sodium BP EP USP CAS 57808-65-8 Manufacturers and Suppliers. Fengchen. [Link]
-
Closantel. AERU - University of Hertfordshire. [Link]
-
Closantel sodium | C22H13Cl2I2N2NaO2 | CID 23683671. PubChem. [Link]
-
Closantel Sodium - pharmaceutical raw materials both for vet and human. Anhui Medipharm Co., Ltd. [Link]
-
Closantel sodium dihydrate for veterinary use. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Closantel Sodium. RayBiotech. [Link]
- CN110279657B - Closantel sodium injection and preparation method thereof.
-
(PDF) METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD. ResearchGate. [Link]
-
Determination of closantel and rafoxanide in animal tissues by online anionic mixed-mode solid-phase extraction followed by isotope dilution liquid chromatography tandem mass spectrometry. PubMed. [Link]
-
method development and validation for estimation of closantel in tablet dosage form by rp-hplc method. Academia.edu. [Link]
- CN101401784A - Sodium closantel injection formulation and preparation method thereof.
-
method development and validation for estimation of closantel in tablet dosage form by rp-hplc method. Semantic Scholar. [Link]
-
Simultaneous Determination of Abamectin and Closantel in Veterinary Formulation by Validated HPLC Method. ResearchGate. [Link]
- CN110279657A - A kind of sodium closantel injection and preparation method thereof.
Sources
- 1. Closantel [sitem.herts.ac.uk]
- 2. Closantel Sodium - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. brieflands.com [brieflands.com]
- 6. uspbpep.com [uspbpep.com]
- 7. raybiotech.com [raybiotech.com]
- 8. CN110279657B - Closantel sodium injection and preparation method thereof - Google Patents [patents.google.com]
- 9. CN110279657A - A kind of sodium closantel injection and preparation method thereof - Google Patents [patents.google.com]
- 10. CN101401784A - Sodium closantel injection formulation and preparation method thereof - Google Patents [patents.google.com]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD [academia.edu]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Closantel Sodium Peak Tailing in HPLC Analysis
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of closantel sodium. Instead of a generic checklist, this resource provides in-depth, cause-and-effect explanations to empower you to diagnose and resolve these common chromatographic challenges effectively.
Understanding the Challenge: Peak Tailing
In an ideal HPLC separation, a chromatographic peak exhibits a symmetrical, Gaussian shape. Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is a common problem that indicates inefficiencies or undesirable interactions within the chromatographic system.[1][2][3] This distortion is not merely a cosmetic issue; it can significantly compromise analytical accuracy by affecting peak integration, reducing resolution between adjacent peaks, and leading to unreliable quantification.[1][4]
This guide will walk you through a logical troubleshooting process, starting from the chemical nature of closantel sodium to the physical components of your HPLC system.
Physicochemical Properties of Closantel Sodium
A successful chromatographic method is built upon a fundamental understanding of the analyte's properties. Closantel is a halogenated salicylanilide, and its sodium salt form has specific characteristics that dictate its behavior in a reversed-phase HPLC system.
| Property | Value / Description | Source(s) |
| Chemical Formula | C₂₂H₁₃Cl₂I₂N₂NaO₂ | [5][6] |
| Molecular Weight | 685.06 g/mol | [5][6] |
| Structure | N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide sodium salt | [7][8] |
| Analyte Type | Acidic compound (due to the phenolic hydroxyl group). The sodium salt is the ionized form. | [9] |
| Solubility | Freely soluble in ethanol and methanol; soluble in dimethylformamide (DMF) and DMSO; very slightly soluble in water and sparingly soluble in aqueous buffers.[7][10][11] | [7][10][11] |
Understanding that closantel is an acidic compound is the first critical step in troubleshooting. Its retention and peak shape will be highly dependent on the pH of the mobile phase, which controls the equilibrium between its ionized (phenolate) and non-ionized (phenolic) forms.[2][12][13]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.
Q1: What are the most common causes of peak tailing when analyzing closantel sodium?
Peak tailing for any compound, including closantel sodium, can be broadly categorized into two areas: chemical interactions and physical/system issues .[14]
-
Chemical Causes: These are related to unwanted secondary interactions between closantel sodium and the stationary phase. The most prevalent issue in reversed-phase HPLC is the interaction between analyte molecules and residual silanol groups (-Si-OH) on the silica-based column packing material.[1][15][16] Acidic silanols can become ionized (deprotonated to -Si-O⁻) at mobile phase pH levels above 3-4, creating active sites that can interact with polar or basic functional groups on the analyte, causing tailing.[1][15][16][17] While closantel is acidic, its polar functional groups (amide, nitrile) can still participate in these secondary interactions.
-
Physical Causes: These issues stem from the HPLC system hardware and column integrity. A common physical cause is a void or channel in the column packing at the inlet, which distorts the sample band.[4][18] Other factors include extra-column volume from excessively long or wide tubing, poorly made connections, or a partially blocked column frit.[1][3] Physical problems typically cause all peaks in the chromatogram to tail, not just the analyte of interest.[14]
Q2: My closantel sodium peak is tailing. How do I determine if it's a chemical or physical problem?
A logical diagnostic workflow is essential to avoid randomly changing parameters. The first step is to distinguish between a chemical issue specific to closantel sodium and a general system problem.
Experimental Protocol: The Neutral Marker Test
-
Prepare a Test Solution: Create a solution containing your closantel sodium sample and a neutral, non-polar compound (a "neutral marker") like toluene or naphthalene.
-
Injection: Inject this mixture onto your column using your current HPLC method.
-
Analysis: Examine the peak shape of both closantel sodium and the neutral marker.
-
Observation 1: Only the closantel sodium peak tails, while the neutral marker peak is symmetrical.
-
Observation 2: Both the closantel sodium peak and the neutral marker peak are tailing.
-
Troubleshooting Workflow Diagram
Caption: Diagnostic workflow to differentiate between chemical and physical causes of peak tailing.
Q3: How does mobile phase pH affect the peak shape of closantel sodium?
Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like closantel sodium.[2][12][19] The key is to operate at a pH that keeps the analyte in a single, stable ionic state—either fully protonated (neutral) or fully deprotonated (ionized).
When the mobile phase pH is close to the analyte's pKa, a mixture of both the ionized and non-ionized forms exists.[1][2] These two forms have different retention characteristics, leading to peak broadening or tailing. A general rule is to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[20][21]
For an acidic compound like closantel (with a phenolic -OH group), lowering the pH will suppress its ionization, making it more hydrophobic and increasing its retention in reversed-phase HPLC.[13][22] This non-ionized form is often less susceptible to undesirable ionic secondary interactions, leading to improved peak shape.[15]
Experimental Protocol: Mobile Phase pH Optimization
-
Determine pKa: Find the pKa of closantel's phenolic group from literature or prediction software.
-
Select a Buffer: Choose a buffer system effective at the desired pH range (e.g., phosphate for pH 2-3 and 6.2-8.2, formate or acetate for pH 3-5). Ensure the buffer concentration is adequate, typically between 10-50 mM, to provide sufficient buffering capacity.[18][21]
-
Initial Condition (Low pH): Prepare a mobile phase with an aqueous component buffered to a low pH, such as pH 2.5-3.0, using formic acid or a phosphate buffer.[15] This ensures the closantel molecule is fully protonated (neutral) and that silanol groups on the column are also protonated, minimizing secondary interactions.[15][18]
-
Analyze Sample: Run the analysis and observe the peak shape and retention time.
-
Adjust Organic Modifier: Due to increased hydrophobicity at low pH, the retention time will likely increase. Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol) to bring the retention time back into a suitable range.
-
Document Results: Compare the peak asymmetry factor from the low pH method to your original method. The USP tailing factor should ideally be ≤ 1.5.[15]
Q4: Could interactions with the HPLC column be causing the tailing?
Absolutely. The column is the heart of the separation, and its chemistry is a primary factor in peak shape.
-
Silanol Interactions: As mentioned, residual silanol groups are a major cause of tailing for polar compounds.[1][18][23] Even though closantel is acidic, its polar amide and nitrile functionalities can interact with active silanols.
-
Solution: Use a modern, high-purity, Type B silica column that has been robustly end-capped.[1][18][24] End-capping is a process where residual silanols are chemically bonded with a small, non-polar group (like trimethylsilyl) to make them inert.[15] This drastically reduces the sites available for unwanted secondary interactions.
-
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column. These contaminants can act as new active sites, interacting with your analyte and causing tailing.
-
Solution: Always use a guard column to protect the analytical column. If you suspect contamination, try flushing the column with a strong solvent (following the manufacturer's guidelines) or, if the problem persists, reverse the column and flush it to waste.[4]
-
-
Metal Contamination: Trace metal ions (e.g., iron, aluminum) in the silica matrix can increase the acidity of nearby silanol groups or chelate with certain analytes, causing severe tailing.[3][18][23]
-
Solution: Use high-purity columns where metal content is minimized.[18] In some cases, adding a weak chelating agent like EDTA to the mobile phase can help, but this is generally a last resort and may not be suitable for all applications (especially LC-MS).
-
Mechanism of Silanol Interaction
Caption: Dual retention mechanisms leading to peak tailing.
Q5: I've optimized the mobile phase and I'm using a good column, but the peak is still tailing. What else could it be?
If you've ruled out chemical causes, it's time to investigate the physical aspects of your system and method.
-
Extra-Column Volume: This refers to any volume the sample passes through outside of the column itself, such as injector loops, tubing, and the detector flow cell.[1] Excessive volume allows the sample band to spread, causing peak broadening and tailing.
-
Sample Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase at the column inlet.[3][4] This leads to a characteristic "right-triangle" peak shape.
-
Solution: Perform a dilution series. Reduce the concentration of your sample by a factor of 5 and 10 and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Sample Solvent Effect: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause the sample band to spread irregularly at the column head, leading to peak distortion.[3][21][25]
-
Solution: Whenever possible, dissolve your closantel sodium sample in the initial mobile phase.[21] If a different solvent must be used for solubility reasons (e.g., DMSO), ensure the injection volume is as small as possible to minimize this effect.
-
Summary Troubleshooting Table
| Symptom | Potential Cause | Recommended Action(s) |
| Only closantel peak tails | Chemical Interaction: Mobile phase pH near pKa; secondary silanol interactions. | 1. Adjust mobile phase pH to be < 3.0.[15][18]2. Use a high-purity, end-capped C18 or C8 column.[1][24]3. Consider adding a mobile phase modifier like triethylamine (TEA) at a low concentration (~0.1%) as a competitive base, though this is less common with modern columns.[20][24] |
| All peaks in the chromatogram tail | Physical Problem: Column void/damage; extra-column volume. | 1. Replace the guard column. If fixed, the old guard was the issue.2. Reverse and flush the analytical column.3. Inspect and optimize all tubing and connections.[1] |
| Peak shape worsens with higher concentration | Column Overload | 1. Reduce the injection volume or sample concentration.[4][20] |
| Peak shape is poor, especially for early eluting peaks | Sample Solvent Mismatch | 1. Dissolve the sample in the mobile phase.[21]2. If using a stronger solvent (like DMSO), minimize the injection volume. |
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Naman Pharma. Closantel Sodium. [Link]
-
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2012, May 2). Closantel sodium dihydrate for veterinary use. [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
-
Waters. What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
He, L., et al. (2018). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 23(7), 1636. [Link]
-
Al-Saeed, F. A., et al. (2021). Analytical Separation of Closantel Enantiomers by HPLC. Molecules, 26(23), 7288. [Link]
- Google Patents.
-
PubChem. Closantel sodium. [Link]
-
University of Leeds. HPLC solvents and mobile phase additives. [Link]
- Google Patents.
- Google Patents.
-
MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]
-
University of Hertfordshire. Closantel sodium. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Closantel sodium | C22H13Cl2I2N2NaO2 | CID 23683671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uspbpep.com [uspbpep.com]
- 8. Closantel sodium [sitem.herts.ac.uk]
- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Closantel Sodium - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 12. moravek.com [moravek.com]
- 13. biotage.com [biotage.com]
- 14. youtube.com [youtube.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. hplc.eu [hplc.eu]
- 17. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. acdlabs.com [acdlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 22. agilent.com [agilent.com]
- 23. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 24. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 25. support.waters.com [support.waters.com]
Technical Support Center: Optimizing Closantel Sodium Recovery in Tissue Extraction
Introduction: The Chemical Challenge
Welcome to the technical support center. If you are experiencing low recovery (<60%) or high variability (RSD >15%) with Closantel Sodium in tissue matrices (liver, kidney, muscle), the issue likely stems from a misunderstanding of its three core physicochemical properties:
-
Extreme Lipophilicity (LogP ~8): Closantel partitions heavily into fat, making extraction from high-fat matrices like liver difficult without strong organic solvents.
-
Strong Protein Binding (>99%): It binds avidly to albumin. Simple solvent addition often fails to disrupt this bond, requiring specific pH manipulation.
-
Weak Acidity (pKa ~4.3 - 6.0): Closantel behaves as a weak acid. Its solubility and retention behavior in Solid Phase Extraction (SPE) are entirely pH-dependent.
This guide moves beyond generic protocols to address the mechanistic failures in extraction workflows.
Module 1: Homogenization & Liquid-Liquid Extraction (LLE)
The Protocol: Acidified Solvent Extraction
Standard solvent extraction often yields <50% recovery due to protein entrapment. The following protocol utilizes an acidification step to denature proteins and neutralize the drug, forcing it into the organic phase.
Optimized Workflow:
-
Weigh: 5.0 g tissue (Liver/Kidney).
-
Homogenize: Cryogenic milling is preferred. If using mechanical homogenization, keep samples on ice.
-
Extraction Solvent: Add 15 mL Acetonitrile:Acetone (80:20 v/v) .
-
Critical Step (Acidification): Add HCl (1M) or Formic Acid to adjust homogenate to pH < 3.0 .
-
Why? Acidification protonates Closantel (neutral form), reducing its water solubility and breaking protein-drug ionic interactions.
-
-
Agitate: Vortex 1 min, then ultrasonic bath for 5 min.
-
Centrifuge: 4000 rpm for 10 min at 4°C. Collect supernatant.
Visualization: Extraction Logic Flow
Figure 1: Logic flow for Liquid-Liquid Extraction optimizing pH for maximum partitioning efficiency.
Troubleshooting LLE
Q: I am getting persistent emulsions in liver samples. How do I clear them? A: Liver contains high phospholipids.
-
Increase Salt: Add 1g NaCl or MgSO4 (QuEChERS approach) to force phase separation.
-
Temperature: Centrifuge at 4°C. Lipids solidify at lower temperatures, forming a "puck" that is easier to bypass.
-
Solvent Ratio: Ensure your organic ratio is at least 3:1 relative to the tissue water content.
Q: My recovery is consistently low (~40%) despite using Acetonitrile. A: You likely missed the acidification step. At neutral pH, Closantel is ionized and stays in the aqueous protein layer or binds to the precipitated protein pellet. You must acidify to pH < 3.0 to recover it into the supernatant [1].
Module 2: Solid Phase Extraction (SPE) Cleanup
The Protocol: Mixed-Mode Anion Exchange (MAX)
Due to Closantel's acidic nature, Mixed-Mode Anion Exchange (MAX) cartridges provide the highest selectivity, superior to C18.
Cartridge: Waters Oasis MAX (or equivalent polymeric mixed-mode anion exchange), 3cc/60mg.
| Step | Solvent/Buffer | Mechanism |
| 1. Condition | 2 mL Methanol | Activates sorbent ligands. |
| 2. Equilibrate | 2 mL Water | Prepares for aqueous load. |
| 3. Load | Supernatant (diluted with water to ~50% organic) | pH > 7.0 . Drug must be ionized (negatively charged) to bind to the anion exchange sites. |
| 4. Wash 1 | 2 mL 5% Ammonia in Water | Removes proteins/interferences; keeps drug ionized/bound. |
| 5. Wash 2 | 2 mL Methanol | Removes neutral lipids/fats. Drug stays bound via ionic interaction. |
| 6. Elute | 2 mL 2% Formic Acid in Methanol | Critical: Acidification neutralizes the drug, breaking the ionic bond and releasing it. |
Visualization: SPE Interaction Logic
Figure 2: Mechanism of action for Mixed-Mode Anion Exchange (MAX) cleanup of Closantel.
Troubleshooting SPE
Q: Closantel is breaking through the cartridge during loading (found in waste). A: The pH of your load solution is too low.
-
Diagnosis: If you acidified your LLE extract (Module 1) and loaded it directly onto a MAX cartridge, the drug is neutral and won't bind to the anion exchange sites.
-
Fix: You must neutralize the extract (adjust to pH ~7-8) with Ammonia or NaOH before loading onto the MAX cartridge [2]. Alternatively, use a C18 cartridge if you wish to load acidic samples (though cleanup is inferior).
Q: High back-pressure or clogging during loading. A: Incomplete protein precipitation.
-
Fix: Filter the supernatant through a 0.2 µm PTFE syringe filter or high-speed centrifuge (10,000 x g) before SPE loading.
Module 3: LC-MS/MS & Matrix Effects
Matrix Effect Mitigation Table
| Issue | Symptom | Root Cause | Solution |
| Ion Suppression | Signal intensity drops in tissue samples vs. solvent standards. | Phospholipids co-eluting with Closantel. | 1. Use MAX SPE (Wash 2 removes lipids).2. Use an isotope-labeled Internal Standard (Closantel-13C6). |
| Peak Tailing | Asymmetrical peaks. | Interaction with silanol groups on column. | Add 0.1% Formic Acid to mobile phase. Ensure column is end-capped C18. |
| Carryover | Ghost peaks in blank samples. | Closantel sticks to injector loop/tubing. | Use a needle wash with high organic strength (e.g., 50:50 Methanol:Isopropanol + 0.1% Formic Acid). |
Chromatographic Conditions (Reference)
-
Column: C18 (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: High organic required (Closantel elutes late). Start 40% B, ramp to 95% B.
References
-
Han, W. et al. (2007).[1] Validated method for determination of ultra-trace closantel residues in bovine tissues and milk by solid-phase extraction and liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A.
-
Waters Corporation. (2008). Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Edible Muscle Tissues. Waters Application Notes.
-
Michiels, M. et al. (1987).[2] The metabolism and fate of closantel (Flukiver) in sheep and cattle. Drug Metabolism Reviews.
Sources
Stability of closantel sodium salt under different storage conditions
Welcome to the Technical Support Center for Closantel Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving closantel sodium. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental results.
Introduction to Closantel Sodium Stability
Closantel sodium is a salicylanilide anthelmintic agent widely used in veterinary medicine. Its chemical stability is a critical parameter that can influence its efficacy and safety. Understanding the factors that affect its stability is paramount for developing robust formulations and obtaining reliable analytical data. This guide will delve into the stability of closantel sodium under various storage conditions and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of closantel sodium.
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid closantel sodium should be kept at 4°C in a sealed container, protected from moisture.[1] It is a yellowish, slightly hygroscopic powder, meaning it can absorb moisture from the air, which may impact its stability.[2][3]
Q2: How stable is closantel sodium in solution, and what are the recommended storage conditions for stock solutions?
The stability of closantel sodium in solution is dependent on the solvent and storage temperature. Stock solutions in dimethyl sulfoxide (DMSO) can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is crucial to use sealed containers to prevent moisture absorption and solvent evaporation.
Q3: Is closantel sodium sensitive to light?
Yes, protection from light is recommended during the storage of closantel sodium.[5] Photostability studies are a crucial part of stress testing for new drug substances and products to ensure that light exposure does not lead to unacceptable degradation.
Q4: What is the solubility of closantel sodium in common laboratory solvents?
Closantel sodium is very slightly soluble in water, freely soluble in ethanol, and soluble in methanol and dimethylformamide.[2][6] This information is critical when preparing solutions for your experiments to ensure complete dissolution and homogeneity.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments with closantel sodium.
Issue 1: Inconsistent results in HPLC analysis.
Possible Cause A: Degradation of the analyte in solution.
-
Explanation: Closantel sodium is known to be susceptible to alkaline hydrolysis.[6] If your mobile phase is alkaline or your samples are stored in an alkaline medium, degradation can occur, leading to the appearance of new peaks and a decrease in the main peak area.
-
Solution:
-
Ensure the pH of your mobile phase is not alkaline. A validated RP-HPLC method for closantel uses a mobile phase of acetonitrile and water with the pH adjusted to 3 with phosphoric acid.[7]
-
Prepare fresh sample solutions and analyze them promptly. If storage is necessary, keep them at recommended low temperatures and protected from light.
-
Possible Cause B: Poor peak shape (tailing or fronting).
-
Explanation: Peak tailing can be caused by interactions between the analyte and active sites on the HPLC column, such as residual silanols. Peak fronting might indicate column overload.
-
Solution:
-
For Peak Tailing:
-
Use a high-purity, end-capped HPLC column to minimize silanol interactions.
-
Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For closantel, a lower pH (around 3) is often effective.
-
Incorporate a competitive base, such as triethylamine, into the mobile phase to block the active sites on the stationary phase.
-
-
For Peak Fronting:
-
Reduce the concentration of your sample or the injection volume to avoid overloading the column.
-
-
Issue 2: Precipitation of closantel sodium in aqueous solutions.
-
Explanation: Closantel sodium has low solubility in water.[2][6] Changes in pH or the addition of other salts can further decrease its solubility, leading to precipitation.
-
Solution:
-
For preparing aqueous solutions, it is recommended to first dissolve closantel sodium in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding the aqueous buffer.[1]
-
Be mindful of the pH of your final solution. While specific data on the pH-solubility profile of closantel sodium is limited, significant changes in pH can affect the ionization state of the molecule and thus its solubility.
-
Avoid high concentrations of salts in your aqueous buffers, as this can lead to "salting out" of the compound.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Closantel Sodium
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of closantel sodium and to develop a stability-indicating analytical method.
Objective: To investigate the stability of closantel sodium under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of closantel sodium in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and inject into the HPLC system.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours. (Note: Alkaline degradation is expected to be faster).
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and inject into the HPLC system.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase and inject into the HPLC system.
-
-
Thermal Degradation:
-
Keep a solid sample of closantel sodium in an oven at 60°C for 24 hours.
-
Dissolve the stressed solid in methanol to prepare a 1 mg/mL solution.
-
Dilute to a suitable concentration with the mobile phase and inject into the HPLC system.
-
-
Photolytic Degradation:
-
Expose a solution of closantel sodium (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute both the exposed and control samples to a suitable concentration with the mobile phase and inject into the HPLC system.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method to analyze the stressed samples. A suitable starting point for a mobile phase is a mixture of acetonitrile and water (e.g., 80:20 v/v) with the pH adjusted to 3 using phosphoric acid.[7]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation for each stress condition.
-
The appearance of well-resolved degradation peaks from the parent peak indicates that the HPLC method is stability-indicating.
Data Presentation
Table 1: Summary of Known Stability Information for Closantel Sodium
| Condition | Matrix | Storage Recommendation | Stability | Reference |
| Solid | - | 4°C, sealed, away from moisture | Long-term | [1] |
| Solution | DMSO | -20°C, sealed | 1 month | [4] |
| Solution | DMSO | -80°C, sealed | 6 months | [4] |
| Light Exposure | Solid/Solution | Protected from light | Susceptible to degradation | [5] |
| Alkaline pH | Solution | Avoid alkaline conditions | Susceptible to hydrolysis | [6] |
Visualizations
Diagram 1: General Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of closantel sodium.
References
-
Razeq, S. A., El Demerdash, A. O., & El Sanabary, H. F. (2014). Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A. Chemical Science International Journal, 4(5), 698-713. [Link]
-
(Link to the article from search result[8] could not be retrieved)
-
ResearchGate. (n.d.). Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A. Retrieved from [Link]
- European Pharmacopoeia. (2012). Closantel sodium dihydrate for veterinary use. Retrieved from a local file path (original source not available as a direct link).
- Patel, H. H., & Patel, H. H. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF IVERMECTIN AND CLOSANTEL IN INJECTION DOSAGE FORM. Inventi Impact: Pharm Analysis & Quality Assurance.
-
Sukumaran, G., et al. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). A kind of sodium closantel injection and preparation method thereof.
-
Alkan Chemical Europe. (n.d.). Closantel Sodium. Retrieved from [Link]
- (A document with the title "closantel sodium" was found, but a specific source or URL was not provided in the search results).
- Food and Agriculture Organization of the United Nations. (n.d.). Residues of some veterinary drugs in animals and foods.
-
Scribd. (n.d.). Closantel sodium dihydrate for veterinary use. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
-
AERU. (n.d.). Closantel sodium. University of Hertfordshire. Retrieved from [Link]
-
Academia.edu. (n.d.). method development and validation for estimation of closantel in tablet dosage form by rp-hplc method. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Closantel Sodium: A Key Anthelmintic for Livestock Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability test store conditions of temperature and relative humidity.... Retrieved from [Link]
- Wexler, A., & Hasegawa, S. (n.d.).
-
Hiatt, A. N., Taylor, L. S., & Mauer, L. J. (2010). Influence of simultaneous variations in temperature and relative humidity on chemical stability of two vitamin C forms and implications for shelf life models. Journal of agricultural and food chemistry, 58(6), 3532–3540. [Link]
-
ResearchGate. (n.d.). (PDF) Impact of seasonal climate variations on pharmaceutical stability in different geographic warehouses: A longitudinal time series statistical analysis. Retrieved from [Link]
-
MDPI. (n.d.). Temperature and Temperature Humidity Index Changes during Summer to Autumn in a Temperate Zone May Affect Liveweight Gain and Feed Efficiency in Sheep. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. npra.gov.my [npra.gov.my]
- 4. Closantel sodium [sitem.herts.ac.uk]
- 5. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalcsij.com [journalcsij.com]
- 7. waters.com [waters.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Bioavailability of Closantel Sodium
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral bioavailability of closantel sodium. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and innovative strategies to enhance the pharmacokinetic profile of this potent anthelmintic agent.
Introduction: The Closantel Conundrum
Closantel is a salicylanilide anthelmintic widely used in veterinary medicine to treat and control parasitic infections, particularly liver fluke (Fasciola hepatica) and certain nematodes in ruminants.[1] Its mechanism of action involves the uncoupling of oxidative phosphorylation in parasites, leading to their death.[2] While effective, the oral administration of closantel sodium is hampered by its low and variable bioavailability, which is approximately 50% of that achieved with parenteral administration.[3][4] This incomplete absorption can lead to suboptimal therapeutic concentrations, potentially contributing to the development of anthelmintic resistance.
The primary reasons for closantel's poor oral bioavailability are rooted in its physicochemical properties. It is a weak acid (pKa ≈ 4.28) and is highly lipophilic, leading to poor aqueous solubility, especially in the acidic environment of the upper gastrointestinal tract.[3] Its tendency to be in an ionized form in the more alkaline environment of the small intestine and its strong association with particulate digesta further limit its absorption.[3]
This guide will explore the underlying causes of these challenges and provide practical, evidence-based solutions to enhance the oral bioavailability of closantel sodium in your pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with oral formulations of closantel sodium.
Q1: Why is the oral bioavailability of my closantel sodium formulation so low and variable in sheep/cattle?
A1: The low and variable oral bioavailability of closantel sodium is primarily due to its poor aqueous solubility. As a weak acid with a pKa of approximately 4.28, it is largely unionized and thus poorly soluble in the acidic environment of the abomasum.[3] While it becomes more ionized and potentially more soluble in the higher pH of the small intestine, its high lipophilicity can lead to strong binding to feed particles and other digesta, preventing its absorption across the intestinal mucosa.[3] Formulation characteristics also play a significant role; different oral suspensions can result in notable variations in systemic exposure.
Q2: What are the key pharmacokinetic parameters I should be monitoring in my study?
A2: The key parameters to assess the rate and extent of absorption are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[3][5] When comparing a novel formulation to a standard one, these parameters will provide the data for determining relative bioavailability. Given closantel's long elimination half-life (around 14 days in sheep), a parallel study design is often more practical than a crossover design.[3][6]
Q3: Can I simply increase the dose to compensate for low bioavailability?
A3: While dose escalation can increase plasma concentrations, it is not an ideal solution. It can lead to a higher incidence of adverse effects and is not cost-effective in a commercial setting.[7] Furthermore, it does not address the issue of high variability, which can result in some animals being under-dosed and others potentially overdosed. The primary goal should be to improve the efficiency of absorption of the existing dose.
Q4: Are there regulatory guidelines I should follow when developing and validating my bioanalytical methods?
A4: Yes, it is crucial to follow established guidelines for bioanalytical method validation to ensure the reliability and acceptance of your data. The European Medicines Agency (EMA) provides comprehensive scientific guidelines on this topic, which are widely recognized in the veterinary field. Adhering to these standards is essential for the trustworthiness of your pharmacokinetic studies.
Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your pharmacokinetic studies of closantel sodium.
Q: My plasma concentration data is highly variable between individual animals. What could be the cause and how can I mitigate this?
A: High inter-animal variability is a common challenge with poorly soluble drugs like closantel.
-
Causality:
-
Physiological Differences: Variations in gastrointestinal pH, motility, and feed intake among animals can significantly impact the dissolution and absorption of closantel.
-
Formulation Instability: If you are using a suspension, inadequate homogenization before dosing can lead to inconsistent drug concentrations being administered. Settling of the drug particles in the dosing syringe can also be a factor.
-
Inaccurate Dosing: Inaccurate estimation of body weight will lead to dosing errors.
-
-
Troubleshooting Steps:
-
Standardize Feeding Regimen: Ensure all animals have a consistent diet and feeding schedule before and during the study. Fasting animals overnight before dosing can sometimes reduce variability, but this must be balanced with animal welfare considerations.
-
Ensure Formulation Homogeneity: Vigorously shake the closantel suspension before drawing each dose. If possible, use a formulation with suspending agents to improve stability.
-
Precise Dosing Technique: Calibrate your dosing equipment regularly. For drench formulations, ensure the full dose is delivered into the esophagus and not spit out.
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power of your study and provide a more accurate representation of the mean pharmacokinetic profile.
-
Q: I am having difficulty achieving a low enough limit of quantification (LOQ) for my HPLC assay to capture the complete elimination phase.
A: A sensitive bioanalytical method is crucial for accurately characterizing the long elimination half-life of closantel.
-
Causality:
-
Suboptimal HPLC Conditions: The mobile phase composition, pH, column type, and detector wavelength may not be optimized for maximum sensitivity.
-
Inefficient Sample Extraction: The protein precipitation or liquid-liquid extraction method may result in low recovery of closantel from the plasma, or high levels of interfering substances.
-
Detector Limitations: A standard UV detector may not provide the required sensitivity.
-
-
Troubleshooting Steps:
-
Optimize HPLC-UV Method:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer (e.g., 10 mM K2HPO4) with the pH adjusted to be acidic (e.g., pH 2.5).[3] Experiment with the ratio of organic solvent to buffer to achieve the best peak shape and retention time.
-
Detection Wavelength: Monitor the effluent at a wavelength where closantel has maximum absorbance, which is around 333 nm.[9]
-
-
Improve Sample Preparation:
-
Protein Precipitation: While simple, it may not be sufficient for low concentrations.
-
Liquid-Liquid Extraction (LLE): Use a suitable organic solvent to extract closantel from the plasma. This can help to concentrate the analyte and remove interfering substances.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and higher recovery than LLE.
-
-
Consider a More Sensitive Detector: A fluorescence detector can offer significantly lower detection limits for closantel compared to a UV detector.[10]
-
Q: My in vitro dissolution results for a new formulation look promising, but they don't correlate with the in vivo bioavailability.
A: This is a common challenge in pharmaceutical development, especially for poorly soluble drugs in ruminants.
-
Causality:
-
Biologically Irrelevant Dissolution Media: Standard dissolution media (e.g., simple buffers) may not accurately reflect the complex environment of the rumen and intestines, which contain bile salts, enzymes, and digesta.
-
Lack of Sink Conditions: In vivo, absorbed drug is continuously removed by the bloodstream, maintaining a concentration gradient that drives further absorption (sink conditions). This may not be adequately replicated in your in vitro setup.
-
Interaction with Digesta: The strong binding of closantel to feed particles is a major factor in vivo that is often not accounted for in simple in vitro dissolution tests.
-
-
Troubleshooting Steps:
-
Use Biorelevant Dissolution Media: Consider using simulated ruminal and intestinal fluids that contain bile salts and have a pH that mimics the in vivo environment.
-
Incorporate a "Food Effect" Study: Perform dissolution testing in the presence of representative feed components to assess the impact of digesta on drug release.
-
Employ a Two-Stage Dissolution Model: A two-stage model that first exposes the formulation to simulated gastric fluid and then to simulated intestinal fluid can provide a more accurate prediction of in vivo performance.
-
Advanced Formulation Strategies to Enhance Bioavailability
To fundamentally address the poor solubility of closantel sodium, advanced formulation strategies are required. Below are two promising approaches, with a detailed focus on solid dispersions, drawing on successful applications with the structurally similar salicylanilide, niclosamide.
Solid Dispersions
Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix at the molecular level.[11][12] This can convert the drug from a crystalline to a more soluble amorphous state, significantly enhancing its dissolution rate and bioavailability.
-
Mechanism of Action:
-
Amorphization: The high energy amorphous state of the drug is more soluble than its stable crystalline form.
-
Increased Surface Area: The drug is molecularly dispersed, leading to a dramatic increase in the surface area available for dissolution.
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
-
-
Case Study Analogy: Niclosamide Solid Dispersion Studies on niclosamide, another poorly water-soluble anthelmintic, have demonstrated the power of this approach. An amorphous solid dispersion (ASD) of niclosamide using the polymer poly(1-vinylpyrrolidone-co-vinyl acetate) (PVP-VA) resulted in a more than two-fold increase in oral bioavailability in rats.[11][12] This ASD formulation increased the apparent solubility of niclosamide by approximately 60-fold.[12]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic drug molecule within their lipophilic cavity while presenting a hydrophilic exterior.[13] This increases the drug's aqueous solubility and dissolution rate. A patent for an injectable closantel sodium formulation utilizes hydroxypropyl-β-cyclodextrin to improve stability, suggesting this approach could be adapted for oral formulations.[12]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Preparation of a Closantel Sodium Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from successful methods used for niclosamide and is a good starting point for developing a closantel solid dispersion.[14]
-
Carrier Selection: Select a suitable hydrophilic carrier. Polyvinylpyrrolidone (PVP K30) or a copolymer like PVP-VA are excellent candidates.
-
Solvent System: Identify a common solvent for both closantel sodium and the carrier. A mixture of ethanol and methanol could be effective.
-
Dissolution:
-
Accurately weigh the desired amounts of closantel sodium and the carrier (e.g., start with a 1:1 and 1:3 drug-to-carrier ratio).
-
Dissolve the closantel sodium in a minimal amount of ethanol.
-
In a separate container, dissolve the carrier in methanol.
-
-
Mixing: Combine the two solutions and mix thoroughly until a clear solution is obtained.
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvents under vacuum at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the inside of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the solid from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug, and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions.
Protocol 2: In Vivo Pharmacokinetic Study in Sheep
This protocol outlines a parallel design study to compare the bioavailability of a novel closantel sodium formulation (e.g., the solid dispersion) against a standard commercial suspension.
-
Animal Selection and Acclimatization:
-
Select healthy adult sheep of a similar age and weight.
-
House the animals in individual pens and allow them to acclimatize for at least one week before the study.
-
Provide a standard diet and water ad libitum.
-
-
Study Design:
-
Randomly allocate the sheep into two groups (e.g., n=6 per group): Group A (Reference Formulation) and Group B (Test Formulation).
-
Fast the animals for 12 hours before dosing.
-
-
Dosing:
-
Accurately weigh each animal.
-
Administer the respective closantel sodium formulation orally as a drench at a dose of 10 mg/kg body weight.[3]
-
-
Blood Sampling:
-
Collect blood samples (e.g., 5 mL) from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 4, 8, 12, 24, 48, 72, 96, 168, 336, and 504 hours post-dosing.
-
Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Data Analysis:
-
Analyze the plasma samples for closantel concentration using a validated HPLC method (see Protocol 3).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal using non-compartmental analysis.
-
Perform statistical analysis to compare the parameters between the two groups.
-
Protocol 3: Validated HPLC-UV Method for Quantification of Closantel in Ovine Plasma
This protocol is based on established and validated methods.[3][8][9][15][16][17]
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 333 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample in a centrifuge tube, add a known concentration of an internal standard (if used).
-
Add 50 µL of 1M HCl to acidify the sample.
-
Add 5 mL of a suitable extraction solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase, vortex, and inject into the HPLC system.
-
-
Method Validation:
-
Validate the method according to EMA guidelines for linearity, accuracy, precision, selectivity, and stability.
-
Data Presentation
The following table presents hypothetical pharmacokinetic data from a study in sheep comparing a standard oral suspension of closantel sodium with a novel solid dispersion formulation.
| Formulation | Cmax (µg/mL) | Tmax (hours) | AUC (0-last) (µg·h/mL) | Relative Bioavailability (%) |
| Standard Suspension | 45.8 ± 8.2 | 36 ± 12 | 15,250 ± 2,890 | 100 |
| Solid Dispersion | 75.3 ± 10.5 | 24 ± 8 | 29,850 ± 3,550 | 195.7 |
Data are presented as mean ± standard deviation.
Visualizations
Factors Affecting Oral Bioavailability of Closantel Sodium
Caption: Key formulation and physiological factors limiting the oral bioavailability of closantel sodium.
Workflow for a Comparative Pharmacokinetic Study
Caption: A typical workflow for conducting a comparative bioavailability study of two oral closantel sodium formulations.
References
-
Hervio-Heath, D., et al. (2021). Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. Pharmaceutics, 13(1), 106. [Link]
-
Hervio-Heath, D., et al. (2021). Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. PubMed, 33467643. [Link]
-
Li, Y., et al. (2024). Enhancing the In vivo Bioavailability and Absorption of Niclosamide with Amorphous Solid Dispersion via Solvent Method. ResearchGate. [Link]
-
Li, Y., et al. (2024). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Oxford Academic. [Link]
-
Rassouli, A., et al. (2013). A bioequivalence study on two closantel oral suspensions in sheep: an Iranian product (fascinil) versus flukiver as a reference. Iranian Journal of Veterinary Medicine, 7(4), 263-269. [Link]
-
Garedaghi, Y., & Papahn, A. (2010). Bioequivalence study of two closantel formulations in sheep. CABI Digital Library. [Link]
-
Hennessy, D. R., et al. (1993). Comparative pharmacokinetic disposition of closantel in sheep and goats. PubMed, 8225244. [Link]
-
Michiels, M., et al. (1987). The metabolism and fate of closantel (Flukiver) in sheep and cattle. PubMed, 3330516. [Link]
-
Schwitz Biotech. Closantel Sodium Dihydrate BP. Schwitz Biotech. [Link]
-
Swan, G. E., et al. (2000). Differences in the oral bioavailability of three rafoxanide formulations in sheep. ResearchGate. [Link]
-
Food and Agriculture Organization of the United Nations. (1990). Closantel. fao.org. [Link]
-
Fenyvesi, É., & Szente, L. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central, PMC10573177. [Link]
-
Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. ResearchGate. [Link]
-
Loftsson, T., et al. (2007). Role of Cyclodextrins in Improving Oral Drug Delivery. SciSpace. [Link]
-
Abd Halim, M. M., et al. (2021). Simultaneous Determination of Abamectin and Closantel in Veterinary Formulation by Validated HPLC Method. PubMed, 33792705. [Link]
-
Ramana, G. V., et al. (2019). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. ResearchGate. [Link]
-
Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed, 18442384. [Link]
-
Fenyvesi, É., & Szente, L. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed, 37765415. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). The effect of cyclodextrin complexation on drug bioavailability after nonparenteral administration. ResearchGate. [Link]
-
Gayatri, S., et al. (2011). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD. ResearchGate. [Link]
-
McChesney, J. D., et al. (2016). Pharmacokinetic and Pharmacodynamic Features of Nanoemulsion Following Oral, Intravenous, Topical and Nasal Route. PubMed, 27908273. [Link]
-
Gayatri, S., et al. (2011). method development and validation for estimation of closantel in tablet dosage form by rp-hplc method. Semantic Scholar. [Link]
-
Box, K., & Comer, J. (2008). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. ResearchGate. [Link]
-
Gayatri, S., et al. (2011). method development and validation for estimation of closantel in tablet dosage form by rp-hplc method. Academia.edu. [Link]
-
Abd Halim, M. M., et al. (2021). Simultaneous Determination of Abamectin and Closantel in Veterinary Formulation by Validated HPLC Method. ResearchGate. [Link]
-
National Center for Biotechnology Information. Closantel. PubChem. [Link]
-
Crowley, P. J., & Martini, L. G. (2001). Enhancing oral absorption in animals. PubMed, 11727326. [Link]
-
Al-Ghazal, A. A., & El-Sayed, A. M. (2014). Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. PubMed Central, PMC4171120. [Link]
-
McChesney, J. D., et al. (2016). Pharmacokinetic and Pharmacodynamic Features of Nanoemulsion Following Oral, Intravenous, Topical and Nasal Route. ResearchGate. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. [Link]
-
Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. PubMed, 10431455. [Link]
-
McChesney, J. D., et al. (2016). Pharmacokinetic and Pharmacodynamic Features of Nanoemulsion Following Oral, Intravenous, Topical and Nasal Route. SciSpace. [Link]
-
Tan, J. S., & A. H., A. (2022). Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. MDPI. [Link]
-
Kurmi, B. D., et al. (2024). "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability". PubMed, 39354282. [Link]
Sources
- 1. Closantel Sodium: Anthelmintic Efficacy and Biomedical Potential_Chemicalbook [chemicalbook.com]
- 2. Closantel Sodium Dihydrate BP [schwitzbiotech.in]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. The metabolism and fate of closantel (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Comparative pharmacokinetic disposition of closantel in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Abamectin and Closantel in Veterinary Formulation by Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. (PDF) METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD [academia.edu]
- 17. researchgate.net [researchgate.net]
Technical Guide: Reducing Inter-Batch Variability in Closantel Sodium Synthesis
Executive Summary: The Consistency Challenge
In the synthesis of Closantel Sodium, inter-batch variability typically manifests in three critical areas: impurity profiles (specifically de-iodinated byproducts), sodium salt stoichiometry (pH drift), and polymorphic form stability.
This guide moves beyond basic recipe adherence. It focuses on the process dynamics—the "why" and "how" of variability—providing you with a self-validating control strategy. Our goal is to transition your workflow from "reactive troubleshooting" to "predictive control."
Synthesis Workflow & Critical Control Points
To control variability, we must first map the process to identify where entropy enters the system.
Figure 1: Optimized Synthesis & Control Flow
This diagram outlines the catalytic hydrogenation route (preferred over iron reduction to minimize heavy metal contamination) and the critical salt formation step.
Caption: Process flow highlighting Critical Process Parameters (CPPs) at the condensation, reduction, and salt formation stages.
Troubleshooting & Optimization Guide
This section addresses specific variability issues reported by process engineers.
Category A: Impurity Profile Instability
Issue: Batches frequently fail due to high levels of "Impurity I" (De-iodinated analog) or "Impurity H" (Di-iodo analog variance).
Q: Why does the de-iodinated impurity spike in some batches but not others? A: This is often a result of over-hydrogenation or thermal stress during the coupling phase.
-
Mechanism: If you are using a catalytic hydrogenation step (Pd/C or Ni-Al) to reduce the nitro intermediate, residual hydrogen or active catalyst carried over into the iodination/coupling step can strip iodine from the ring.
-
Corrective Action:
-
Ensure rigorous filtration of the catalyst (0.45 µm filter) post-reduction.
-
Wash the amine intermediate cake thoroughly to remove trace metal residues.
-
Protocol: Limit hydrogenation pressure to < 2.0 MPa and temperature < 100°C. High pressure/temp favors de-halogenation.
-
Q: Our "Unknown Impurities" increase during the final drying step. Why? A: Closantel Sodium is photosensitive and hygroscopic .
-
Mechanism: Exposure to light during drying causes photo-degradation (radical mechanism). Additionally, if the drying temperature exceeds 60°C while moisture is still present, hydrolysis of the amide bond can occur.
-
Corrective Action:
-
Dry in a vacuum oven at 50-60°C, strictly protected from light (amber glassware or foil-wrapped reactors).
-
Target a Loss on Drying (LOD) of < 5.0% (for dihydrate formation) but avoid "bone dry" conditions which can collapse the crystal lattice, leading to amorphous content.
-
Category B: Salt Formation & Stoichiometry
Issue: pH variability leads to yield loss and solubility issues in the final injection formulation.
Q: We add the exact molar equivalent of NaOH, but the final pH varies. Why? A: The "exact molar equivalent" calculation often fails due to variable moisture content in the Closantel free base intermediate.
-
The Trap: If your Closantel base is wet (solvent or water), weighing 100kg of base might only contain 95kg of active compound. Adding calculated NaOH for 100kg results in excess alkalinity (high pH), causing hydrolysis and sodium salt precipitation issues.
-
Self-Validating Protocol:
-
Titrate the Base: Perform an assay (titration) on the wet cake of the Closantel base before adding NaOH.
-
Adjust NaOH: Charge NaOH solution based on the assayed moles, not the weighed mass.
-
Target pH: Adjust the final solution pH to 9.0–9.5 (using 5% Sodium Sulfite for stabilization if necessary) before crystallization.
-
Category C: Crystallization & Physical Form
Issue: Inter-batch variability in dissolution rate (affecting bioavailability).
Q: Why is the filtration time doubling in random batches? A: This indicates uncontrolled nucleation , leading to "fines" (very small crystals) that clog filters.
-
Cause: Rapid cooling or adding anti-solvent too quickly creates high supersaturation, triggering a crash precipitation rather than crystal growth.
-
Corrective Action:
-
Seeding: Introduce seed crystals (0.5% w/w) at the metastable zone width (approx. 5-10°C below saturation temp).
-
Cooling Ramp: Implement a linear cooling ramp (e.g., 10°C per hour) rather than a crash cool.
-
Quantitative Data Summary: Critical Parameters
| Parameter | Target Range | Impact of Deviation | Control Strategy |
| Reaction Temp (Coupling) | Reflux (Toluene) | Low: Incomplete reactionHigh: Degradation (De-iodination) | Jacket temperature control ±2°C |
| H2 Pressure (Reduction) | 0.1 - 2.0 MPa | High: De-chlorination impuritiesLow: Slow reaction, residual nitro | Pressure regulator with auto-shutoff |
| Final pH (Salt Step) | 8.5 - 9.5 | <8.5: Free base precipitation (cloudy solution)>9.5: Hydrolysis, high sodium content | In-process pH monitoring (calibrated warm) |
| Drying Temp | 50 - 60°C | >60°C: Amide hydrolysis, color change | Vacuum drying with N2 bleed |
Troubleshooting Logic Tree
Use this decision tree when a batch falls out of specification (OOS).
Figure 2: OOS Investigation Logic
Caption: Decision logic for diagnosing common batch failures in Closantel Sodium production.
References
-
Janssen, M. A. C., & Sipido, V. K. (1977).[1] Antiparasitic salicylanilide derivatives. US Patent 4,005,218.[1] Link
-
Zou, Y., Li, L., Chen, R., & Su, W. (2018). Improved Synthesis of Closantel Sodium. Chinese Journal of Pharmaceuticals, 49(08), 1091.[1] Link[1]
-
Wang, Z., et al. (2011). Method for preparing closantel sodium intermediate by catalytic hydrogenation. CN Patent 102180811B. Link
-
Shandong Luxi Animal Medicine Share Co Ltd. (2019). Preparation method of closantel sodium. CN Patent 109851526A. Link
-
European Directorate for the Quality of Medicines. (2008). Closantel Sodium Dihydrate for Veterinary Use. European Pharmacopoeia 6.0, Monograph 1716. Link
Sources
Validation & Comparative
Comparative efficacy of closantel sodium salt vs ivermectin in vitro
Topic: Comparative efficacy of closantel sodium salt vs ivermectin in vitro Content Type: Publish Comparison Guide
A Technical Guide for Drug Development & Resistance Profiling
Executive Summary This guide analyzes the in vitro pharmacological divergence between Closantel Sodium (a salicylanilide uncoupler) and Ivermectin (a macrocyclic lactone). While Ivermectin demonstrates superior molar potency (nM range) against susceptible nematode populations, Closantel Sodium (~µM range) is critical for its ability to bypass multidrug resistance (MDR) transporters and target metabolic pathways, making it a vital tool for resistant strains (Haemonchus contortus, Fasciola hepatica).
Mechanistic Divergence & Signaling Pathways
The efficacy of these two compounds stems from fundamentally different modes of action. Ivermectin targets neuromuscular transmission, leading to rapid paralysis, whereas Closantel targets mitochondrial bioenergetics, causing a slower, metabolic death.
Pathway Visualization
The following diagram illustrates the parallel mechanisms of action.
Figure 1: Mechanistic comparison showing Ivermectin’s neurotoxic pathway vs. Closantel’s metabolic uncoupling pathway.
Chemical Handling & Solubility
Correct handling of Closantel Sodium is the most frequent point of failure in in vitro assays. Unlike Ivermectin, which is lipophilic but stable in standard DMSO stocks, Closantel Sodium requires specific buffering to prevent precipitation in aqueous media.
| Feature | Closantel Sodium | Ivermectin |
| Primary Solvent | DMSO (100%) | DMSO (100%) |
| Stock Conc. | 100 mM (Store at -20°C) | 10 mM (Store at -20°C) |
| Aqueous Solubility | Poor. Precipitates if diluted rapidly into cold media. | Very Low. Requires carrier (BSA/Tween) in final media. |
| Critical Step | Dissolve in DMSO, then dilute 1:5 in PBS before adding to media. | Direct dilution into media with vigorous vortexing. |
| Stability | Light Sensitive (Degrades >24h exposure). | Light Sensitive. |
Expert Insight: For Closantel, the sodium salt form improves initial dissolution in organic solvents but does not guarantee solubility in RPMI or physiological saline. Always inspect wells under 100x magnification for crystal formation, which causes false negatives (reduced bioavailability).
Comparative Efficacy Data (Haemonchus contortus)
The following data compares efficacy against the barber's pole worm (H. contortus), a standard model for anthelmintic resistance.
| Parameter | Ivermectin (IVM) | Closantel Sodium (CLS) |
| Target Stage | L3 Larvae / Adult | L3 Larvae / Adult |
| IC50 (Susceptible) | 0.2 – 1.2 nM (High Potency) | 1.0 – 5.0 µM (Moderate Potency) |
| IC50 (Resistant) | > 100 nM (Significant Shift) | ~ 5.0 – 10.0 µM (Minimal Shift) |
| Time to Effect | < 4 Hours (Paralysis) | 12 – 24 Hours (Motility reduction) |
| Primary Assay | Larval Migration / Motility | ATP Quantification / Motility |
| Cross-Resistance | High (with Moxidectin/Doramectin) | Low (Distinct mechanism) |
Key Takeaway: Ivermectin is approximately 1000x more potent on a molar basis against susceptible strains. However, Closantel retains efficacy against IVM-resistant strains because its mechanism (uncoupling) is not affected by the P-glycoprotein efflux pumps that typically drive IVM resistance.
Experimental Protocols
Protocol A: Larval Migration Inhibition Test (LMIT)
Standard assay for quantifying paralysis (Ivermectin) and weakness (Closantel).
Materials:
-
H. contortus L3 larvae (sheathed or exsheathed).[1]
-
24-well plates.
-
Sieves (20 µm mesh size).
-
Incubation buffer: PBS + 0.1% BSA (prevents drug binding to plastic).
Workflow:
-
Drug Preparation: Prepare serial dilutions of Ivermectin (0.1 nM – 100 nM) and Closantel (0.1 µM – 50 µM) in DMSO. Final DMSO concentration must be <0.5%.[2][3]
-
Incubation: Add ~100 L3 larvae to wells containing drug solutions.
-
Migration: Transfer larvae to sieves suspended over fresh buffer. Allow active migration for 18 hours.
-
Quantification: Count larvae remaining in the sieve (paralyzed/dead) vs. those in the bottom chamber (active).
-
Calculation:
Protocol B: ATP Bioluminescence Assay (Closantel Specific)
Validates the uncoupling mechanism. Closantel should drastically reduce ATP; Ivermectin will not immediately affect ATP levels.
Workflow:
-
Exposure: Incubate H. contortus adults or L3 larvae with Closantel (5 µM) and Ivermectin (100 nM) for 6 hours.
-
Lysis: Wash worms 3x in PBS. Sonicate in boiling lysis buffer (100 mM Tris, 4 mM EDTA, pH 7.75) to stop ATPases.
-
Reaction: Mix 50 µL supernatant with 50 µL Luciferin-Luciferase reagent.
-
Measurement: Read luminescence (RLU) on a plate reader immediately.
-
Validation: Closantel-treated worms should show <10% ATP compared to control. Ivermectin-treated worms will remain near 80-90% ATP initially, despite paralysis.
Resistance & Strategic Application
In drug development, Closantel is often used as a "resistance breaker."
-
Ivermectin Resistance: Typically mediated by upregulation of P-glycoprotein (P-gp) efflux pumps or mutations in GluCl channel subunits.
-
Closantel Utility: Being a protonophore, Closantel is less susceptible to P-gp efflux. It physically inserts into the mitochondrial membrane, making it effective against strains that survive Ivermectin exposure.
Note on Toxicity: While effective in vitro, Closantel has a narrower therapeutic index in vivo (neurotoxicity at high doses) compared to Ivermectin. In vitro assays must respect the solubility limit (~20 µM) to avoid artifacts that mimic toxicity.
References
-
Rothwell, J. T., & Sangster, N. C. (1993). An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics.[10][16] International Journal for Parasitology.[1][16] Link
-
Bacon, J. A., et al. (1998). Comparative in vitro effects of closantel and selected beta-ketoamide anthelmintics on a gastrointestinal nematode and vertebrate liver cells. Journal of Veterinary Pharmacology and Therapeutics. Link
-
Kotze, A. C., et al. (2006). The effect of ivermectin on the expression of P-glycoprotein in third-stage larvae of Haemonchus contortus. Veterinary Parasitology. Link
-
Demeler, J., et al. (2010). Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants. Veterinary Parasitology. Link
-
Spagnuolo, M. S., et al. (2025). Uncoupling of oxidative phosphorylation leading to growth inhibition via decreased cell proliferation. AOP-Wiki. Link
Sources
- 1. An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]
- 4. Pharmacokinetics of a novel closantel/ivermectin injection in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. CN105412135A - Compound closantel sodium ivermectin injection liquid for veterinary use - Google Patents [patents.google.com]
- 10. An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. CN110279657B - Closantel sodium injection and preparation method thereof - Google Patents [patents.google.com]
- 13. CN1875923A - Compound closantel sodium-ivermectin injection for animal and preparation method thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. books.moswrat.com [books.moswrat.com]
- 16. An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmin… [ouci.dntb.gov.ua]
Pharmacokinetic comparison of closantel sodium salt and closantel base
Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Veterinary Pharmacologists
Executive Summary
Verdict: The choice between Closantel Sodium and Closantel Base is primarily a formulation decision rather than a therapeutic target decision.
-
Closantel Sodium is the requisite form for parenteral (injectable) formulations and aqueous oral drenches due to its ability to form stable solutions in the presence of co-solvents. It demonstrates faster initial absorption (
) and higher absolute bioavailability compared to suspension-based formulations. -
Closantel Base is highly lipophilic and practically insoluble in water, making it suitable only for oral suspensions or boluses.
-
Clinical Equivalence: Despite differences in the absorption phase, the terminal elimination half-life (
) for both forms is nearly identical (2–3 weeks in sheep/cattle). This is because the pharmacokinetics of closantel are rate-limited by its exceptionally high plasma protein binding (>99.9%), not by the initial salt dissociation rate.
Physicochemical Foundation
The pharmacokinetic divergence begins with solubility. The sodium salt represents the ionized form, allowing for thermodynamic stability in aqueous vehicles, whereas the base requires suspension or organic solvents.
| Feature | Closantel Base | Closantel Sodium (Dihydrate) |
| CAS Registry | 57808-65-8 | 61438-64-0 |
| Molecular Weight | 663.07 g/mol | 685.06 g/mol (Anhydrous) |
| Physical State | Off-white to yellow crystalline powder | Yellow, slightly hygroscopic powder |
| Water Solubility | Insoluble (< 0.01 mg/mL) | Slightly soluble (forms colloidal solutions) |
| Organic Solubility | Soluble in Acetone, DMF, DMSO | Soluble in Ethanol, Methanol |
| Primary Formulation | Oral Suspensions, Boluses | Injectables (SC/IM), Oral Drenches |
| Ionization | Non-ionized (Lipophilic) | Ionized (Salicylanilide anion) |
Pharmacokinetic Profile Analysis
Mechanism of Action
Both forms act as proton ionophores . They uncouple oxidative phosphorylation in the parasite's mitochondria.[1][2] The molecule transports protons across the inner mitochondrial membrane, collapsing the proton gradient and halting ATP synthesis.
Absorption Dynamics
-
Sodium Salt (Injectable/Oral Solution): When administered as a solution, the sodium salt avoids the dissolution rate-limiting step required by the base. This leads to a more consistent
and generally higher bioavailability ( ). -
Base (Suspension): The base must first dissolve in the gastrointestinal fluids. This process is influenced by particle size (micronization) and feeding status. Absorption is slower, resulting in a delayed
.
Distribution (The Equalizer)
Once absorbed, the chemical distinction becomes irrelevant. The salicylanilide moiety binds avidly to plasma albumin (>99.9%).[1][2][3]
-
Effect: This binding restricts the Volume of Distribution (
) largely to the central compartment (plasma), preventing rapid tissue redistribution or glomerular filtration. -
Result: The high protein binding acts as a "reservoir," sustaining plasma levels for weeks regardless of whether the salt or base was administered.
Elimination
-
Metabolism: Negligible.[4] Minor reductive deiodination occurs (approx. <2%).
-
Excretion: Predominantly biliary (feces). Urinary excretion is <0.5%.[2][3][5]
PK Pathway Diagram
Caption: Pharmacokinetic pathway showing the convergence of Salt and Base forms at the plasma protein binding stage.
Comparative Data: Sheep & Cattle[3][4][6][7]
The following data aggregates consensus values from veterinary pharmacology studies (e.g., Michiels et al., 1987; EMEA MRL reports). Note that "Oral" typically implies Base/Suspension or Salt/Drench, while "Parenteral" implies Sodium Salt.
| Parameter | Oral (Suspension/Base) | Parenteral (Sodium Salt - IM/SC) | Interpretation |
| 24 – 48 hours | 10 – 24 hours | Sodium salt reaches therapeutic threshold faster. | |
| ~45 | ~55 | Salt form is significantly more bioavailable (approx 2x potency by route). | |
| Bioavailability ( | ~50% (relative to IM) | 100% (Reference) | Oral absorption is incomplete due to insolubility of the base or precipitation of the salt in acidic stomach pH. |
| 21 – 26 days | 21 – 26 days | Identical. Controlled by albumin dissociation, not formulation. | |
| Plasma Protein Binding | >99.9% | >99.9% | The defining PK characteristic of Closantel.[1][2][3] |
Experimental Protocol: Bioanalytical Validation
To objectively compare these forms in a development setting, you must quantify plasma concentrations using a validated method. Closantel's high protein binding requires aggressive extraction.
Method: HPLC-UV or LC-MS/MS
While HPLC-UV is sufficient due to high plasma concentrations, LC-MS/MS is recommended for modern sensitivity standards (LOD < 5 ng/mL).
Sample Preparation Workflow (Deproteinization)
Objective: Break the albumin-drug complex to release Closantel.
-
Aliquot: Transfer 200
L plasma to a centrifuge tube. -
Internal Standard: Add 20
L of IS (e.g., Closantel-d4 or another salicylanilide like Rafoxanide). -
Extraction: Add 600
L Acetonitrile (ACN) containing 1% Formic Acid.-
Why: ACN precipitates proteins; acid ensures the drug is in non-ionized form for solubility in organic phase.
-
-
Vortex: High speed for 60 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer to autosampler vial. (Optional: Evaporate and reconstitute if higher sensitivity is needed).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 95% B over 5 minutes. (Closantel is very hydrophobic and elutes late).
-
Ionization: ESI Negative Mode (Phenolic group ionizes well in negative mode).
-
Transitions:
-
Precursor: m/z ~661 (depending on isotope pattern of Cl/I).
-
Product: m/z 127 (Iodine ion) is a common fragment.
-
Analytical Workflow Diagram
Caption: Validated extraction workflow for Closantel quantification in plasma.
References
-
Michiels, M., Meuldermans, W., & Heykants, J. (1987). The metabolism and fate of closantel (Flukiver) in sheep and cattle.[3][6] Drug Metabolism Reviews, 18(2-3), 235-251.[3]
-
European Medicines Agency (EMA). (1999). Committee for Veterinary Medicinal Products: Closantel Summary Report (EMEA/MRL/666/99-FINAL).
-
Food and Agriculture Organization (FAO). (1990). Residues of some veterinary drugs in animals and foods: Closantel.[1][3][5][6][7][8][9] FAO Food and Nutrition Paper 41/3.
-
Lanusse, C. E., & Prichard, R. K. (1993). Clinical pharmacokinetics and metabolism of nematode-killing drugs. Veterinary Parasitology, 49(2-4), 123-158.
- Hennessy, D. R., et al. (2000). The pharmacokinetics of closantel in sheep. Journal of Veterinary Pharmacology and Therapeutics.
Sources
- 1. Commentary: Closantel – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Closantel Sodium Dihydrate BP [schwitzbiotech.in]
- 3. The metabolism and fate of closantel (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Closantel Sodium Dihydrate BP – Lasa Supergenerics Ltd [lasalabs.com]
- 8. fao.org [fao.org]
- 9. academic.oup.com [academic.oup.com]
Comparative Guide: Validating Stability-Indicating Analytical Methods for Closantel Sodium
Executive Summary & Scientific Context
Closantel Sodium is a halogenated salicylanilide anthelmintic used extensively in veterinary medicine. Its chemical structure—containing iodine and chlorine substituents—renders it susceptible to specific degradation pathways, particularly photolytic de-iodination and hydrolytic cleavage under alkaline conditions.
For researchers and QC professionals, the challenge is not merely detecting Closantel, but validating a method that is stability-indicating . It must unequivocally discriminate between the intact drug and its degradation products (impurities A through J as per Ph. Eur.).
This guide compares the industry-standard RP-HPLC approach against modern UHPLC and legacy UV-Vis methods, providing a validated protocol aligned with the modernized ICH Q2(R2) guidelines.
Strategic Comparison: Selecting the Right Tool
Before initiating validation, one must justify the analytical technique.[1] While UV-Vis is cost-effective, it fails the "Specificity" requirement for stability testing.
Table 1: Performance Matrix of Analytical Techniques for Closantel Sodium
| Feature | RP-HPLC (UV-Vis) | UHPLC (PDA) | Direct UV Spectrophotometry |
| Role | Gold Standard (QC/Release) | High-Throughput (R&D) | Preliminary Screening |
| Specificity | High (Separates impurities) | Very High (Superior resolution) | Low (Co-additive absorbance) |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~1.0 µg/mL |
| Run Time | 10–15 mins | 2–4 mins | < 1 min |
| Solvent Usage | Moderate (~15 mL/run) | Low (~2 mL/run) | Negligible |
| ICH Q2 Compliance | Fully Compliant | Fully Compliant | Non-Compliant for Stability* |
*Note: Direct UV cannot distinguish between Closantel and its de-iodinated degradants, rendering it invalid for stability studies under ICH Q1A/Q2.
Core Protocol: Stability-Indicating RP-HPLC Method
The following method is derived from British Pharmacopoeia (BP) and Ph. Eur. monographs but optimized for robust separation of the sodium salt form.
Chromatographic Conditions
-
Instrument: HPLC system with UV/PDA detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: C18 (Octadecylsilyl silica), Base-Deactivated (BDS), 250 mm × 4.6 mm, 5 µm.
-
Why BDS? Closantel has acidic phenolic groups; standard silica may cause peak tailing due to secondary silanol interactions.
-
-
Mobile Phase:
-
Solvent A: Ammonium Acetate buffer (pH 4.3 adjusted with Acetic Acid).
-
Solvent B: Acetonitrile (HPLC Grade).[2]
-
Ratio: Isocratic 30:70 (A:B) or Gradient for impurity profiling.
-
-
Flow Rate: 1.0 – 1.2 mL/min.
-
Detection Wavelength: 335 nm (Primary assay) and 240 nm (Impurity profiling).
-
Column Temp: 35°C.
-
Injection Volume: 10–20 µL.
Sample Preparation (Critical Step)
Closantel Sodium is slightly hygroscopic and practically insoluble in water but soluble in methanol.
-
Diluent: Methanol : Water (80:20 v/v).
-
Stock Solution: Dissolve 50 mg Closantel Sodium in 50 mL Diluent. Sonicate for 10 mins to ensure complete solubilization of the salt.
Validation Workflow (ICH Q2(R2) Aligned)
The recent ICH Q2(R2) revision emphasizes a lifecycle approach. The validation is not a "checkbox" exercise but a proof of the method's fitness for purpose.
Diagram 1: The Validation Lifecycle (ICH Q2/Q14)
Caption: The modern validation lifecycle integrates method design (ATP) with risk assessment before execution.
Specificity & Forced Degradation (Stress Testing)
Objective: Prove the method can measure Closantel unequivocally in the presence of degradants. Protocol:
-
Acid Stress: 0.1N HCl, 60°C, 4 hours.
-
Base Stress: 0.1N NaOH, 60°C, 2 hours. (Expect significant degradation here).
-
Oxidative Stress: 3% H₂O₂, Room Temp, 6 hours.
-
Photolytic Stress: Expose to UV light (1.2 million lux hours). (Critical: Closantel is light-sensitive).
Acceptance Criteria:
-
Peak Purity Index (via PDA detector) > 0.999 for the main peak.
-
Resolution (Rs) > 1.5 between Closantel and nearest degradant peak.
Diagram 2: Closantel Degradation Logic & Separation
Caption: Analytical logic for separating Closantel from its primary photolytic and hydrolytic degradants.
Linearity & Range
-
Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).
-
Procedure: Prepare at least 5 concentration levels.
-
Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Method: Spike Placebo (excipients) with Closantel standard at 80%, 100%, and 120% levels.
-
Criteria: Mean recovery 98.0% – 102.0%. RSD < 2.0%.[2]
Precision
-
Repeatability: 6 injections of 100% concentration. RSD
2.0%.[2] -
Intermediate Precision: Different day, different analyst, different column lot. RSD
2.0%.[2]
Troubleshooting & Robustness
In my experience with halogenated salicylanilides, two issues frequently cause validation failures:
-
Peak Tailing: Closantel is a weak acid. If the mobile phase pH drifts above 4.5, ionization occurs, causing interaction with the stationary phase.
-
Fix: Strictly control Ammonium Acetate buffer to pH 4.3 ± 0.05.
-
-
Carryover: The hydrophobic nature of the molecule can cause it to stick to the injector loop.
-
Fix: Use a needle wash of Methanol:Acetonitrile (50:50).
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
European Pharmacopoeia. (2025).[5][6] Closantel Sodium Dihydrate for Veterinary Use (Monograph 1716).[7][5][8] European Directorate for the Quality of Medicines. [Link]
-
British Pharmacopoeia. (2025).[6] Closantel Sodium Injection Monograph.[Link]
-
Sitaram, G., et al. (2011).[9] Method Development and Validation for Estimation of Closantel in Tablet Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 4. longdom.org [longdom.org]
- 5. nhathuocngocanh.com [nhathuocngocanh.com]
- 6. Closantel Sodium Dihydrate - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]
- 7. uspbpep.com [uspbpep.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. semanticscholar.org [semanticscholar.org]
Technical Comparison Guide: Closantel Sodium Salt vs. Niclosamide for Mitochondrial Uncoupling
Executive Summary: The "Hit-and-Run" vs. The "Long-Haul"
While both Closantel Sodium and Niclosamide are halogenated salicylanilides that function as protonophores, they are not interchangeable in experimental design.
-
Niclosamide is the "Hit-and-Run" agent. It exhibits high potency and rapid onset but suffers from poor aqueous solubility and a short half-life due to rapid metabolic inactivation. It is the gold standard for acute in vitro uncoupling assays (e.g., Seahorse XF) but struggles in systemic in vivo efficacy due to bioavailability issues.
-
Closantel Sodium is the "Long-Haul" agent. Its defining characteristic is an extremely long half-life (weeks) and massive plasma protein binding (>99%). In cell culture, it appears less potent solely because albumin sequesters it. In in vivo models, it provides sustained uncoupling but carries a risk of specific neurotoxicity (retinopathy).
Verdict: Use Niclosamide for acute mechanistic screening and determining maximum respiratory capacity. Use Closantel Sodium for chronic metabolic reprogramming studies, provided you control for albumin binding.
Mechanistic Deep Dive: The Protonophore Cycle
Both compounds share a core mechanism: they act as lipophilic weak acids. They exist in an equilibrium between an anionic form (
-
Step 1 (Cytosol/Intermembrane Space): The anionic form (
) accepts a proton ( ) from the acidic intermembrane space, becoming the neutral, lipophilic . -
Step 2 (Translocation): The
form diffuses rapidly across the inner mitochondrial membrane (IMM) lipid bilayer. -
Step 3 (Matrix): Upon reaching the alkaline matrix, the
releases the proton ( ), reverting to . -
Step 4 (Recycling): The potential gradient (
) drives the anionic back to the intermembrane space side, completing the cycle.
This futile cycle dissipates the electrochemical gradient (
Visualization: The Protonophore Shuttle
Figure 1: The futile proton cycle driven by salicylanilide uncouplers. The drug shuttles protons from the IMS to the Matrix, bypassing ATP Synthase.
Performance Comparison & Data
The following data aggregates findings from isolated mitochondria and whole-cell assays. Note the divergence in "Effective Concentration" based on the presence of serum.
| Feature | Niclosamide | Closantel Sodium |
| CAS Number | 50-65-7 | 61438-64-0 |
| Molecular Weight | 327.12 g/mol | 685.06 g/mol |
| Solubility (Aqueous) | Very Low (~1-2 µM) | Moderate (as Na+ salt) |
| LogP (Lipophilicity) | ~4.5 | ~7.0 (Highly Lipophilic) |
| pKa | ~6.0 - 7.0 | ~6.5 - 7.5 |
| EC50 (Isolated Mitos) | 0.04 – 0.1 µM | 0.1 – 0.4 µM |
| EC50 (Whole Cell) | 0.5 – 2.0 µM | > 5.0 µM (Serum dependent) |
| Plasma Half-Life | < 6 Hours | 14 – 21 Days |
| Plasma Protein Binding | High (>90%) | Extreme (>99.9%) |
| Toxicity Target | Genotoxicity (Nitro group) | Neuro/Retinopathy (Vacuolation) |
Key Insight: The "Albumin Trap"
Closantel is an "albumin-avid" molecule.[1] In standard cell culture media containing 10% Fetal Bovine Serum (FBS), the free fraction of Closantel is negligible.
-
Experimental Consequence: If you treat cells with 5 µM Closantel in 10% FBS, you may see no effect.
-
Correction: You must perform Closantel dose-responses in serum-free media or media with reduced serum (0.5%) to validate its potency, which is actually comparable to Niclosamide in the absence of protein.
Experimental Protocols
Protocol A: Seahorse XF Mito Stress Test (Optimization for Uncouplers)
Objective: Determine the Maximal Respiration Capacity (MRC).
Reagents:
-
Niclosamide Stock: 10 mM in DMSO (Freshly prepared; avoid freeze-thaw).
-
Closantel Na Stock: 10 mM in DMSO (Soluble, but viscous).
Workflow:
-
Seed Cells: 24 hours prior.
-
Media Change: Wash cells 2x with XF Assay Media.
-
Critical for Closantel: Ensure assay media is BSA-free if testing intrinsic potency.
-
-
Baseline Measurement: 3 cycles (Mix 3min / Measure 3min).
-
Injection A (Oligomycin): Inhibits ATP Synthase.[2]
-
Injection B (The Uncoupler Titration):
-
Niclosamide: Titrate carefully. Range: 0.1 µM to 2.0 µM .
-
Warning: Niclosamide has a "bell-shaped" curve. At >5 µM, it inhibits respiration (Complex I/II inhibition) rather than uncoupling.
-
Closantel: Range: 0.5 µM to 10 µM .
-
-
Injection C (Rotenone/Antimycin A): Shut down ETC to determine non-mitochondrial respiration.
Protocol B: Mitochondrial Swelling Assay (Membrane Integrity)
Objective: Assess if the uncoupler induces Permeability Transition Pore (mPTP) opening (toxicity check).
-
Isolate Mitochondria: Rat liver or heart mitochondria (0.5 mg protein/mL).
-
Buffer: 200 mM sucrose, 10 mM Tris-MOPS, 1 mM Pi-Tris, 5 µM EGTA.
-
Detection: Measure absorbance at 540 nm .
-
Add Uncoupler:
-
Stable decrease in A540 = Mild Uncoupling (Matrix condensation).
-
Rapid decrease in A540 = Swelling (mPTP opening/Toxicity).
-
-
Result: Niclosamide often induces swelling at lower concentrations than Closantel due to non-specific membrane perturbation.
Decision Workflow: Which Agent to Choose?
Figure 2: Decision matrix for selecting the appropriate uncoupler based on experimental duration and biological context.
Safety & Toxicity Profile
Niclosamide[3][4][5][6][7][8][9][10][11][12]
-
Mechanism: Nitro-reduction leads to reactive intermediates.
-
Genotoxicity: The 4'-nitro group is implicated in DNA damage.[3] "Nitro-deficient" analogs are currently in development to reduce this risk while maintaining uncoupling.
-
Therapeutic Window: Narrow. The gap between uncoupling (EC50) and respiratory inhibition (IC50) is small.
Closantel Sodium[1][13][14]
-
Mechanism: Vacuolation of myelin sheaths.
-
Target: Optic nerve and retina.
-
Clinical Note: In veterinary medicine, overdose leads to blindness. In research, this emphasizes the need to stay within the uncoupling window and avoid "spillover" toxicity. The long half-life means accumulation is a significant risk in repeat-dose studies.
References
-
Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. Source: PubMed Central / NIH Link:[Link] (Key Reference for EC50 values and structural mechanism)
-
Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity. Source: International Journal of Molecular Sciences Link:[4][Link] (Key Reference for toxicity profiles and structural analogs)
-
Pharmacokinetics of halogenated salicylanilides (Closantel). Source: European Medicines Agency (EMA) Assessment Report Link:[Link] (Key Reference for half-life and plasma protein binding)
-
Mitochondrial Uncoupling: A Key Controller of Biological Processes. Source: MDPI - Cells Link:[Link] (Review of general uncoupling mechanisms and applications)
Sources
Benchmarking closantel sodium salt potency against standard salicylanilides
Executive Summary
In the landscape of anthelmintic development, salicylanilides remain a cornerstone for managing fasciolosis and haemonchosis.[1] While Niclosamide serves as the in vitro reference standard for mitochondrial uncoupling, it lacks the systemic bioavailability required for blood-feeding parasites. Closantel Sodium , the soluble salt form of the parent salicylanilide, bridges this gap by combining potent protonophoric activity with exceptional pharmacokinetic stability (t1/2 > 14 days).
This guide benchmarks Closantel Sodium against legacy alternatives (Niclosamide, Rafoxanide, Oxyclozanide), providing a mechanistic rationale for its superior efficacy against immature Fasciola hepatica and resistant nematode strains.
Mechanistic Foundation: The Protonophore Action
All salicylanilides function as lipophilic weak acids. Their efficacy relies on the "Proton Shuttle" mechanism.[2] They insert into the inner mitochondrial membrane (IMM), deprotonate in the matrix (alkaline side), and return to the intermembrane space (acidic side) to pick up another proton. This cycle dissipates the Proton Motive Force (PMF), uncoupling electron transport from ATP synthesis.
Figure 1: Salicylanilide Uncoupling Mechanism
The diagram below illustrates the cyclic shuttling of protons by Closantel anions across the IMM, bypassing ATP Synthase.
Caption: Cyclic proton shuttling by Closantel collapses the electrochemical gradient (
Physicochemical & Pharmacokinetic Benchmarking
The critical differentiator between Closantel and its analogues is not merely intrinsic potency, but the Pharmacokinetic (PK) Profile . The sodium salt modification significantly alters solubility, enabling versatile formulations (drench/injectable) that the base forms cannot support.
Table 1: Comparative Physicochemical Profile
| Feature | Closantel Sodium | Niclosamide | Rafoxanide | Oxyclozanide |
| Primary Indication | Liver Fluke (Immature/Adult), Haemonchus | Tapeworms (Cestodes) | Liver Fluke, Haemonchus | Adult Liver Fluke |
| Solubility (Water) | Sparingly Soluble (allows dissociation) | Practically Insoluble | Practically Insoluble | Practically Insoluble |
| Bioavailability | High (Systemic) | Low (Gut-restricted) | High (Systemic) | Moderate |
| Plasma Protein Binding | >99% (Albumin) | N/A (Low absorption) | >99% | High |
| Elimination Half-life (Sheep) | 14–17 Days | < 24 Hours | 14–16 Days | ~6.4 Days |
| Metabolic Stability | High (Minimal metabolism) | Moderate | High | Rapid Glucuronidation |
Technical Insight: The extensive binding of Closantel to plasma albumin (>99%) creates a "depot effect." While this reduces the free fraction available for immediate uncoupling, it dramatically extends the elimination half-life. This persistence is vital for killing immature flukes migrating through liver tissue, a capability Oxyclozanide (short t1/2) lacks.
Potency Analysis: In Vitro vs. In Vivo
While Niclosamide is the most potent uncoupler in a test tube, Closantel Sodium dominates in the host animal due to the "Area Under the Curve" (AUC) advantage.
Table 2: Uncoupling Potency & Efficacy
| Compound | Intrinsic Uncoupling (IC50/EC50)* | Target Spectrum | Efficacy vs. Immature Flukes |
| Niclosamide | 20 – 50 nM | Cestodes (Gut only) | Ineffective (No absorption) |
| Closantel | ~0.5 – 1.0 µM | Trematodes, Nematodes, Arthropods | High (>90% at 6 weeks) |
| Rafoxanide | ~1.0 µM | Trematodes, Nematodes | High |
| Oxyclozanide | ~1.0 – 5.0 µM | Trematodes (Adults) | Low (<50% at 6 weeks) |
*Note: IC50 values refer to the concentration required to inhibit the Respiratory Control Index (RCI) by 50% in isolated rat liver mitochondria.
Key Finding: Closantel is approximately 20x less potent than Niclosamide in vitro but is infinitely more effective for systemic parasites due to its ability to reach the target site (liver/blood) and persist long enough to starve the parasite.
Experimental Protocol: The Self-Validating System
To verify the potency of a Closantel Sodium batch, researchers should utilize a Mitochondrial Respirometry Assay (e.g., Seahorse XF or Clark Electrode). This protocol includes internal controls to validate mitochondrial health before drug addition.
Protocol: Mitochondrial Uncoupling Assay
-
Isolation: Isolate mitochondria from rat liver using differential centrifugation in sucrose/EGTA buffer.
-
Basal State: Resuspend in respiration buffer (mannitol/sucrose/HEPES). Add substrate (Succinate 5mM + Rotenone 2µM) to drive Complex II respiration.
-
State 3 Induction: Add ADP. Observe rapid Oxygen Consumption Rate (OCR).
-
State 4 (Oligomycin): Add Oligomycin (ATP Synthase inhibitor). OCR should drop to a low baseline (proton leak only).
-
Drug Injection: Inject Closantel Sodium (titrated 0.1 µM – 10 µM).
-
Expected Result: Immediate spike in OCR (Uncoupling).
-
-
Maximal Control: Inject FCCP (0.5 µM).
-
Validation: If FCCP does not further increase OCR, the Closantel dose achieved maximal uncoupling.
-
Figure 2: Respirometry Assay Workflow
A logical flow for validating uncoupling activity using Oxygen Consumption Rate (OCR).
Caption: Step-wise respirometry workflow. A spike in OCR after Closantel addition (post-Oligomycin) confirms protonophore activity.
Safety & Selectivity
The therapeutic index of Closantel is narrower than benzimidazoles but manageable.
-
Mechanism of Toxicity: Excessive uncoupling in host tissues (Retina and CNS are most sensitive).
-
Selectivity Basis: The drug binds so tightly to host albumin that it is largely inert to host tissues. Parasites, ingesting the blood/plasma, degrade the albumin, releasing the free drug in high concentrations directly into their gut/system.
References
-
Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association. Link
-
Mohammed-Ali, N. A., & Bogan, J. A. (1987). The pharmacodynamics of the flukicidal salicylanilides, rafoxanide, closantel and oxyclozanide. Journal of Veterinary Pharmacology and Therapeutics. Link
-
BenchChem. (2025).[2] A Comparative Analysis of the Mitochondrial Uncoupling Activity of Oxyclozanide and Other Salicylanilides. Link
-
Bacon, J. A., et al. (1998).[3] Comparative in vitro effects of closantel and selected beta-ketoamide anthelmintics on a gastrointestinal nematode and vertebrate liver cells. Journal of Veterinary Pharmacology and Therapeutics. Link
-
ChemicalBook. (2024). Closantel Sodium: Chemical Properties and Biological Activity. Link
Sources
A Senior Application Scientist's Guide to the Statistical Analysis of Closantel Sodium Salt Dose-Response Curves
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis of closantel sodium salt dose-response curves. It offers a comparative analysis of closantel's performance against alternative anthelmintics, supported by experimental data and detailed protocols. Our focus is on ensuring scientific integrity through robust experimental design and logical data interpretation.
Introduction: The Critical Role of Closantel in Anthelmintic Therapy
Closantel is a potent anthelmintic agent, widely utilized in veterinary medicine for the control and treatment of various parasitic infections in livestock, particularly against trematodes like Fasciola hepatica (liver fluke) and blood-feeding nematodes such as Haemonchus contortus.[1][2][3] As a salicylanilide derivative, its sodium salt form enhances solubility and bioavailability.[4][5] The primary mechanism of action for closantel involves the uncoupling of oxidative phosphorylation in parasite mitochondria, which disrupts the production of ATP, the cellular energy currency, leading to parasite paralysis and death.[1][5][6][7]
The emergence of anthelmintic resistance to various drug classes necessitates a rigorous and comparative approach to evaluating drug efficacy.[8][9][10] This guide will delve into the statistical methodologies for analyzing closantel's dose-response relationships and compare its efficacy with other anthelmintic classes and herbal alternatives.
Mechanism of Action: A Targeted Approach
Closantel's efficacy is rooted in its specific disruption of the parasite's energy metabolism. This targeted action is a key differentiator from other anthelmintic classes.
Caption: Mechanism of action of this compound.
Experimental Design for Dose-Response Analysis: A Self-Validating System
A robust dose-response analysis hinges on a well-designed experiment. The following protocol is designed to be a self-validating system, minimizing variability and ensuring data integrity.
In Vitro Larval Migration Assay
This assay is a sensitive method for detecting resistance and evaluating the direct effect of an anthelmintic on parasite larvae.[11]
Experimental Protocol:
-
Parasite Preparation: Obtain third-stage larvae (L3) of the target parasite (e.g., Haemonchus contortus) from fecal cultures of infected animals.
-
Drug Dilution Series: Prepare a serial dilution of this compound and comparator drugs (e.g., ivermectin, levamisole, and a plant extract like Neem) in a suitable solvent (e.g., DMSO). The concentration range should span at least 3-4 orders of magnitude to capture the full sigmoidal curve.[12]
-
Assay Setup: In a 96-well plate, add a standardized number of L3 larvae to each well containing the different drug concentrations. Include a negative control (solvent only) and a positive control (a known effective anthelmintic at a lethal concentration).
-
Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 24 hours).
-
Migration Assessment: After incubation, assess larval migration through a mesh filter. Motile larvae will migrate through the filter into a collection well.
-
Quantification: Quantify the number of migrated larvae in each well.
-
Data Normalization: Express the results as a percentage of inhibition relative to the negative control.
In Vivo Fecal Egg Count Reduction Test (FECRT)
The FECRT is the standard method for assessing anthelmintic efficacy in live animals.
Experimental Protocol:
-
Animal Selection: Select a group of naturally or experimentally infected animals with a pre-treatment fecal egg count (FEC) exceeding a defined threshold (e.g., 150 eggs per gram).[13]
-
Group Allocation: Randomly allocate animals to different treatment groups: a control group (untreated), a closantel-treated group, and groups for each comparator drug.
-
Treatment Administration: Administer the appropriate dose of each anthelmintic based on the animal's body weight. The recommended oral dose for closantel in sheep is 7.5–10.0 mg/kg.[14]
-
Fecal Sampling: Collect fecal samples from each animal before treatment (Day 0) and at a specified post-treatment interval (e.g., Day 10 or 14).
-
Fecal Egg Count: Perform FECs on all samples using a standardized technique (e.g., modified McMaster).
-
Efficacy Calculation: Calculate the percentage reduction in FEC for each treatment group using the following formula: % Reduction = [1 - (Mean FEC post-treatment / Mean FEC pre-treatment)] x 100
Statistical Analysis of Dose-Response Curves
The analysis of dose-response data is crucial for determining key efficacy parameters such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).[12]
Caption: Workflow for Dose-Response Curve Analysis.
Data Preparation and Transformation
Dose-response curves are typically plotted with the drug concentration on a logarithmic scale to linearize the sigmoidal relationship.[12][15]
Step-by-Step in GraphPad Prism:
-
Data Entry: Create an XY table in GraphPad Prism. Enter the drug concentrations in the X column and the corresponding response data (e.g., % inhibition, % motility) for each replicate in the Y columns.[12][16]
-
Log Transformation: Use the "Transform" function to transform the X values to their logarithms (X = log(X)).[12][16]
Nonlinear Regression and Model Selection
The most common model for dose-response data is the four-parameter logistic (4PL) or sigmoidal model.[16][17]
Step-by-Step in GraphPad Prism:
-
Analysis Selection: With the transformed data table selected, click "Analyze" and choose "Nonlinear regression (curve fit)".[16]
-
Model Choice: From the list of dose-response equations, select "log(inhibitor) vs. response -- Variable slope (four parameters)" for inhibition data or a similar model for stimulation data.[16][18]
-
Parameter Interpretation: The software will calculate the best-fit values for the four parameters:
-
Top: The maximum response.
-
Bottom: The minimum response.
-
LogIC50/LogEC50: The logarithm of the concentration that gives a response halfway between the top and bottom.
-
HillSlope: The steepness of the curve.
-
Comparative Efficacy of this compound
The following tables summarize comparative efficacy data for closantel and alternative anthelmintics based on published studies.
Table 1: In Vivo Efficacy Against Haemonchus contortus
| Anthelmintic | Dose (mg/kg) | Route | Efficacy (% Reduction in Worm Burden) | Reference |
| Closantel | 10 | Oral | 100% | [3] |
| Ivermectin | 0.2 | Subcutaneous | 99.3% | [3] |
| Levamisole | 7.5 | Subcutaneous | 98.6% | [3] |
| Oxfendazole | 5 | Oral | 35.2% (against a thiabendazole-resistant strain) | [3] |
| Thiophanate | 50 | Oral | 56.7% (against a thiabendazole-resistant strain) | [3] |
| Azadirachta indica (Neem) | - | Diet | 4.25% (FECRT) | [13] |
Table 2: In Vivo Efficacy Against Fasciola hepatica
| Anthelmintic | Dose (mg/kg) | Route | Efficacy (% Reduction in Fluke Burden) | Reference |
| Closantel | 15 | Oral | 94.6% - 97.7% | [19] |
| Closantel | 7.5 | Intramuscular | Equivalent to 15 mg/kg oral dose | [19] |
| Ivermectin + Closantel | - | - | 46% - 69% (FECRT) | [20] |
| Nitroxynil | - | - | 72% - 100% (FECRT) | [20] |
| Triclabendazole | - | - | 46% - 69% (FECRT) | [20] |
Discussion and Field-Proven Insights
The data clearly demonstrates the high efficacy of closantel against its target parasites, particularly blood-feeding nematodes and liver flukes.[3][19] However, the emergence of resistance to other anthelmintic classes, such as the benzimidazoles (oxfendazole, thiophanate), highlights the importance of rotational use of different drug classes to preserve their efficacy.[8][21]
The lower efficacy of the herbal alternative, Azadirachta indica, in the cited study suggests that while it may have some anthelmintic properties, it is not a direct substitute for synthetic anthelmintics in controlling established infections.[13]
The pharmacokinetic profile of closantel, characterized by strong binding to plasma albumin and a long elimination half-life of 2 to 3 weeks, contributes to its sustained activity.[6][14][22] This prolonged presence in the host's system is a key advantage for prophylactic use. However, this also necessitates adherence to appropriate withdrawal periods to prevent drug residues in animal products.[23]
Conclusion
The statistical analysis of this compound dose-response curves is a critical tool for understanding its efficacy and for the responsible management of parasitic diseases in livestock. By employing robust experimental designs and appropriate statistical models, researchers can generate reliable data to inform treatment strategies and combat the growing threat of anthelmintic resistance. The comparative data presented in this guide underscores the continued importance of closantel as a first-line treatment for specific parasitic infections, while also emphasizing the need for integrated parasite management programs that incorporate a rotation of different anthelmintic classes.
References
- Schwitz Biotech.
- Oreate AI. (2026-01-07). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism.
- Lasa Supergenerics Ltd.
- BellBrook Labs.
- Inchem.org. 695. Closantel (WHO Food Additives Series 27).
- Van den Bossche, H., et al. (1989). Toxicological properties of closantel. Veterinary and Human Toxicology, 31(4), 330-333.
- GraphPad.
- GraphPad. Choosing a dose-response equation. GraphPad Prism 10 Curve Fitting Guide.
- YouTube. (2023-07-17). How to plot a dose response curve using Graphpad Prism #dose #response #pharmacology #graphpad.
- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of this compound in Livestock Health Management.
- ChemicalBook. (2026-01-27). Closantel Sodium: Anthelmintic Efficacy and Biomedical Potential.
- Walker, M., Churcher, T. S., & Basáñez, M. G. (2014). Models for measuring anthelmintic drug efficacy for parasitologists. Trends in parasitology, 30(11), 528-537.
- Shalaby, H. A. (2013). Anthelmintics Resistance; How to Overcome it?. Iranian journal of parasitology, 8(1), 18.
- Hennessy, D. R., Sangster, N. C., Steel, J. W., & Collins, G. H. (1993). Comparative pharmacokinetic disposition of closantel in sheep and goats. The Journal of veterinary pharmacology and therapeutics, 16(3), 254-260.
- Bacon, J. A., et al. (1998). Comparative in vitro effects of closantel and selected b-ketoamide anthelmintics on a gastrointestinal nematode and vertebrate liver cells. Journal of veterinary pharmacology and therapeutics, 21(3), 190-198.
- Michiels, M., Meuldermans, W., & Heykants, J. (1987). The metabolism and fate of closantel (Flukiver) in sheep and cattle. Drug metabolism reviews, 18(2-3), 235-251.
- Maingi, N., & Bjorn, H. (1990). Comparative efficacies of closantel, ivermectin, oxfendazole, thiophanate and levamisole against thiabendazole resistant Haemonchus contortus in sheep. The Veterinary quarterly, 12(4), 229-232.
- Lloyd, J. B., Fitzgibbon, C. C., & Barchia, I. (2000). Evaluation of a laboratory test to detect resistance to closantel in Haemonchus contortus. Australian veterinary journal, 78(10), 710-714.
- Sani, R. A., et al. (2016). Comparing the Efficacy of Closantel (An Anthelmintic Drug) and Azadirachta indica (Neem Plant) Diet in Controlling. International Journal of Current Microbiology and Applied Sciences, 5(10), 565-570.
- ResearchGate. (PDF) Models for measuring anthelmintic drug efficacy for parasitologists.
- González-Lanza, C., et al. (2021). Assessment of anthelmintic effectiveness to control Fasciola hepatica and paramphistome mixed infection in cattle in the humid tropics of Mexico. Veterinary parasitology: regional studies and reports, 26, 100620.
- Dixit, A. K., et al. (2018). Efficacy of herbal extracts and closantel against fenbendazole-resistant Haemonchus contortus. Journal of Helminthology, 92(6), 723-728.
- FDA. Closantel.
- Fernando, P., & Samarakoon, S. (2020). Closantel toxicity. The Ceylon medical journal, 65(2), 61-63.
- Andersen, E. C., et al. (2020). Variation in anthelmintic responses are driven by genetic differences among diverse C. elegans wild strains.
- ResearchGate. In vitro antimicrobial activity of closantel.
- University of Hertfordshire. (2025-09-16). Closantel sodium. AERU.
- Kelley, K. L., et al. (2016). First report of closantel treatment failure against Fasciola hepatica in cattle. Veterinary parasitology, 226, 13-17.
- Foreyt, W. J. (1989). Activity of closantel against experimentally induced Fascioloides magna infection in sheep. American journal of veterinary research, 50(4), 564-566.
- MedChemExpress. Closantel sodium-SDS.
- Molla, W., & Abdela, N. (2021). Anthelmintic Resistance and Its Mechanism: A Review.
- Rassouli, A., et al. (2013). A bioequivalence study on two closantel oral suspensions in sheep: an Iranian product (fascinil) versus flukiver as a reference. Iranian Journal of Veterinary Medicine, 7(4), 263-269.
- MSD Veterinary Manual. Resistance to Anthelmintics in Animals.
- European Commission. Closantel inj.
Sources
- 1. 695. Closantel (WHO Food Additives Series 27) [inchem.org]
- 2. Toxicological properties of closantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacies of closantel, ivermectin, oxfendazole, thiophanate and levamisole against thiabendazole resistant Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Closantel Sodium Dihydrate BP – Lasa Supergenerics Ltd [lasalabs.com]
- 5. nbinno.com [nbinno.com]
- 6. Closantel Sodium Dihydrate BP [schwitzbiotech.in]
- 7. First report of closantel treatment failure against Fasciola hepatica in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Evaluation of a laboratory test to detect resistance to closantel in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI Blog [oreateai.com]
- 13. ijcmas.com [ijcmas.com]
- 14. Closantel toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Variation in anthelmintic responses are driven by genetic differences among diverse C. elegans wild strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. graphpad.com [graphpad.com]
- 19. Activity of closantel against experimentally induced Fascioloides magna infection in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of anthelmintic effectiveness to control Fasciola hepatica and paramphistome mixed infection in cattle in the humid tropics of Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of herbal extracts and closantel against fenbendazole-resistant Haemonchus contortus | Journal of Helminthology | Cambridge Core [cambridge.org]
- 22. The metabolism and fate of closantel (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ec.europa.eu [ec.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
